3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
5-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIXQGMNFIJUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde chemical properties
An In-depth Technical Guide to 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document details the compound's core chemical and physical properties, provides an in-depth, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity, and discusses its applications as a versatile intermediate in drug discovery and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable molecular building block.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][4] The compound this compound embodies the potential of this scaffold, incorporating three key functional elements: the biologically active pyrazole core, a nitrophenyl group for modulating electronic properties and potential bioactivity, and a highly reactive carbaldehyde handle for extensive synthetic diversification.
Core Compound Analysis: this compound
A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective application. This section outlines the structural, physicochemical, and spectroscopic characteristics of the title compound.
Nomenclature and Structure
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₁₀H₇N₃O₃
-
Molecular Weight: 217.18 g/mol
Caption: Molecular structure of this compound.
Physicochemical Properties
The empirical properties of the compound are summarized below. Data for related analogs suggests it is a stable, crystalline solid.[5]
| Property | Value | Source/Justification |
| Appearance | Yellowish solid | Expected due to the conjugated nitrophenyl chromophore.[5] |
| Molecular Formula | C₁₀H₇N₃O₃ | Calculated from structure. |
| Molecular Weight | 217.18 g/mol | Calculated from formula. |
| Melting Point | Not specified; likely >200 °C | Related compounds exhibit high melting points.[5] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, chloroform. | Based on analogs like 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[6] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected data, based on established principles and data from structurally similar molecules, are presented below.[5][7]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (in DMSO-d₆) | Aldehyde proton (-CHO) | δ 9.9 - 10.2 ppm (singlet) |
| Pyrazole N-H | δ 13.0 - 14.0 ppm (broad singlet) | |
| Pyrazole C5-H | δ 8.5 - 8.8 ppm (singlet) | |
| Nitrophenyl H (ortho to NO₂) | δ 8.3 - 8.4 ppm (doublet, J ≈ 8.8 Hz) | |
| Nitrophenyl H (meta to NO₂) | δ 8.1 - 8.2 ppm (doublet, J ≈ 8.8 Hz) | |
| ¹³C NMR (in DMSO-d₆) | Aldehyde Carbonyl (C=O) | δ 184 - 186 ppm |
| Pyrazole C3, C5 | δ 150 - 155 ppm, δ 138 - 142 ppm | |
| Pyrazole C4 | δ 118 - 122 ppm | |
| Nitrophenyl C (ipso-NO₂) | δ 147 - 149 ppm | |
| Nitrophenyl C (ipso-Pyrazole) | δ 135 - 138 ppm | |
| IR (KBr pellet) | N-H stretch (pyrazole) | 3100 - 3300 cm⁻¹ (broad) |
| C-H stretch (aromatic) | 3050 - 3150 cm⁻¹ | |
| C=O stretch (aldehyde) | 1690 - 1705 cm⁻¹ (strong) | |
| C=N, C=C stretch | 1590 - 1610 cm⁻¹ | |
| N-O stretch (asymmetric) | 1515 - 1535 cm⁻¹ (very strong) | |
| N-O stretch (symmetric) | 1340 - 1355 cm⁻¹ (very strong) | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 218.05 |
Synthesis and Purification
The synthesis of pyrazole-4-carbaldehydes is most reliably achieved through the Vilsmeier-Haack reaction.[5][8] This method is advantageous as it facilitates both the cyclization to form the pyrazole ring and the C4-formylation in a one-pot procedure from a readily available hydrazone precursor.[9][10]
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The reaction proceeds by treating the hydrazone of 4'-nitroacetophenone with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). The reagent acts as an electrophile, leading to a double formylation and subsequent cyclization to yield the final product.[5] The choice of this pathway is dictated by its high efficiency and functional group tolerance.
Detailed Experimental Protocol
Step 1: Synthesis of 4'-Nitroacetophenone Hydrazone
-
To a solution of 4'-nitroacetophenone (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol, 1.2 equiv.).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product will typically precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. The product is usually carried forward without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-neck flask equipped with a dropping funnel and condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 30 mmol, 3 equiv.) to ice-cold, anhydrous dimethylformamide (DMF, 20 mL). Stir for 30 minutes at 0-5°C.
-
Slowly add a solution of 4'-nitroacetophenone hydrazone (10 mmol) in DMF (10 mL) to the pre-formed Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[5] Monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
The solid product, this compound, will precipitate.
-
Stir the suspension for 1 hour, then filter the crude product. Wash thoroughly with water and dry.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the pure product.
Purification and Characterization Workflow
Caption: Standard workflow for the purification and validation of the final compound.
Chemical Reactivity and Derivatization Potential
The title compound is a powerful synthetic intermediate due to its three distinct reactive sites, allowing for a multitude of chemical transformations.
Reactions at the Aldehyde Moiety
The aldehyde group is the most versatile handle for derivatization.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a common linkage in bioactive molecules.[11]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated systems, which are precursors to a variety of other heterocycles and Michael acceptors.[12]
-
Oxidation: Treatment with mild oxidizing agents (e.g., Oxone®, sodium chlorite) converts the aldehyde to the corresponding carboxylic acid, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
-
Reduction: Reduction with sodium borohydride (NaBH₄) selectively yields the corresponding alcohol, (3-(4-nitrophenyl)-1H-pyrazol-4-yl)methanol.
Caption: Key reactivity pathways for synthetic diversification.
Reactions involving the Pyrazole N-H
The acidic proton on the pyrazole nitrogen (N1) can be readily removed by a base, and the resulting anion can be functionalized via:
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce substituents at the N1 position.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl pyrazoles.
Transformations of the Nitrophenyl Group
The nitro group provides an additional site for modification.
-
Reduction: The most common transformation is the reduction of the nitro group to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). The resulting aniline derivative, 4-(4-amino-phenyl)-1H-pyrazole-4-carbaldehyde, opens up further derivatization possibilities, such as amide bond formation or diazotization.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of this compound make it an ideal starting point for the synthesis of compound libraries for high-throughput screening.
-
Versatile Synthetic Intermediate: As detailed in Section 4, the compound serves as a trifunctional building block, enabling the rapid generation of molecular diversity.
-
Bioactive Scaffold: The nitrophenyl-pyrazole core is present in molecules with reported antimicrobial and anti-inflammatory activities.[2][12] The aldehyde can be converted into various functional groups known to interact with biological targets.
-
Library Synthesis Workflow: A typical workflow involves modifying the core structure at its three reactive sites to explore the structure-activity relationship (SAR).
Caption: Workflow for generating a diverse compound library from the core scaffold.
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with its multiple points for chemical diversification, makes it an attractive starting material for the discovery of novel bioactive compounds and functional materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile molecular scaffold.
References
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Garg, N. K., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. ACS Publications. Retrieved from [Link]
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Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. PubMed. Retrieved from [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Semantic Scholar. Retrieved from [Link]
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Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]
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Hu, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7480. National Institutes of Health. Retrieved from [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. ResearchGate. Retrieved from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Retrieved from [Link]
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MDPI. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]
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Journal of Pharmacy and Bioallied Sciences. (n.d.). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved from [Link]
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3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, making the unambiguous structure determination of its derivatives a critical task. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound. We move beyond a simple recitation of methods to explore the causal logic behind the synthetic strategy and the orthogonal application of modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals who require a robust, self-validating framework for confirming the chemical identity of complex heterocyclic compounds.
Introduction: The Rationale for Rigorous Elucidation
Pyrazole derivatives are cornerstones in the development of pharmaceuticals, demonstrating a vast range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole ring dictates its chemical properties and biological function. Therefore, the introduction of a 4-nitrophenyl group at the C3 position and a formyl group at the C4 position creates a molecule with significant potential for further synthetic modification and biological screening.
Synthetic Pathway: The Vilsmeier-Haack Reaction
The most direct and widely adopted method for synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction is exceptionally well-suited for this target as it facilitates both the cyclization of a hydrazone precursor and the concurrent formylation at the C4 position in a one-pot procedure.
Causality of Choice : The Vilsmeier-Haack reaction is chosen for its efficiency and high regioselectivity. The reaction proceeds via an electrophilic substitution mechanism on an electron-rich intermediate. The starting material, 4-nitroacetophenone phenylhydrazone, is prepared by the condensation of 4-nitroacetophenone with a suitable hydrazine. The subsequent reaction with the Vilsmeier reagent (a chloromethyleniminium salt formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) drives the formation of the pyrazole ring and introduces the aldehyde functionality.[7][8]
Caption: Fig. 1: Synthetic workflow via Vilsmeier-Haack.
Orthogonal Structure Verification
The cornerstone of structure elucidation is the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating dataset.
Mass Spectrometry (MS)
Objective : To determine the molecular weight and confirm the elemental formula.
High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose. It provides a highly accurate mass measurement of the molecular ion.
-
Expected Molecular Formula : C₁₀H₇N₃O₃
-
Expected Exact Mass : 217.0487 g/mol
The observation of a molecular ion peak (e.g., [M+H]⁺ at m/z 218.0560) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the elemental composition, thereby validating the successful incorporation of all atoms from the starting materials.
Infrared (IR) Spectroscopy
Objective : To identify key functional groups whose presence or absence confirms the chemical transformation.
IR spectroscopy is a rapid and effective method for functional group identification. The spectrum of the final product should exhibit characteristic absorption bands that are absent in the starting materials.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3100-3200 | N-H Stretch | Pyrazole N-H | Confirms the presence of the heterocyclic ring N-H. |
| ~1670-1690 | C=O Stretch | Aldehyde | Strong, sharp peak confirming the formylation.[9] |
| ~1590-1610 | C=N / C=C Stretch | Pyrazole Ring | Indicates the formation of the aromatic heterocyclic core. |
| ~1520 & ~1345 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group | Confirms the retention of the nitro substituent. |
The disappearance of the C=O stretch from the starting 4-nitroacetophenone (~1685 cm⁻¹) and the appearance of the new aldehyde C=O stretch provides clear evidence of the transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective : To provide a complete map of the carbon-hydrogen framework, establishing atom connectivity and stereochemistry. NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).
| Proton Signal | Expected δ (ppm) | Multiplicity | Assignment | Rationale |
| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | -CHO | Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. |
| Pyrazole N-H | ~13.0 - 14.0 | Broad Singlet (br s) | N-H | Very deshielded, often broad due to quadrupole effects and exchange. Position is solvent-dependent. |
| Pyrazole C5-H | ~8.5 - 8.8 | Singlet (s) | Pyrazole H5 | Aromatic proton on the pyrazole ring. Appears as a singlet as it has no adjacent proton neighbors. |
| Nitrophenyl H | ~8.3 - 8.4 | Doublet (d) | Ar-H (ortho to NO₂) | Part of an AA'BB' system. Deshielded by the electron-withdrawing nitro group. |
| Nitrophenyl H | ~8.0 - 8.1 | Doublet (d) | Ar-H (meta to NO₂) | Part of an AA'BB' system. Less deshielded than the ortho protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Signal | Expected δ (ppm) | Assignment | Rationale |
| Aldehyde C=O | ~185 - 190 | -CHO | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Aromatic C-NO₂ | ~148 - 150 | C-NO₂ | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |
| Pyrazole C3 | ~150 - 155 | C3 | Quaternary carbon of the pyrazole ring attached to the nitrophenyl group. |
| Pyrazole C5 | ~135 - 140 | C5-H | Protonated carbon of the pyrazole ring. |
| Aromatic CHs | ~124 - 130 | Ar-CH | Signals for the four protonated carbons of the nitrophenyl ring. |
| Pyrazole C4 | ~115 - 120 | C4-CHO | Quaternary carbon of the pyrazole ring attached to the aldehyde. |
The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like HSQC and HMBC, allows for the definitive assignment of every atom in the molecule, leaving no ambiguity.
Consolidated Workflow for Structure Elucidation
The logical flow from synthesis to final confirmation is a critical process that ensures data integrity.
Caption: Fig. 2: Logical workflow for structure elucidation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established Vilsmeier-Haack procedures for pyrazole synthesis.[2][5][6]
-
Preparation of the Vilsmeier Reagent : In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equiv.) and cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 2 equiv.) dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 1 hour at room temperature.
-
Reaction : To the prepared Vilsmeier reagent, add a solution of 4-nitroacetophenone hydrazone (1 equiv.) in anhydrous DMF (2 mL) dropwise.
-
Cyclization : After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200 g) with stirring.
-
Neutralization : Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation : The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
-
Purification : Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound.
Analytical Instrumentation and Parameters
-
NMR Spectroscopy : Spectra should be recorded on a 400 MHz or higher spectrometer. Samples are to be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry : High-resolution mass spectra should be obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
IR Spectroscopy : Spectra should be recorded on an FTIR spectrometer using KBr pellets or as a thin film on a NaCl plate.
Conclusion
The structure elucidation of this compound is a systematic process that relies on a logical synthetic strategy and the rigorous application of orthogonal analytical techniques. By following the workflow outlined in this guide—from the Vilsmeier-Haack synthesis to the comprehensive analysis by MS, IR, and NMR spectroscopy—researchers can achieve an unambiguous and self-validated structural confirmation. This level of analytical rigor is essential for ensuring the integrity of downstream research and development efforts in medicinal chemistry and related fields.
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Prasath, R. et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67(10), o2650. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1][2][3] The precise characterization of novel pyrazole compounds is paramount for understanding their structure-activity relationships, and spectroscopic analysis provides the foundational data for this purpose.[4] This document details experimental protocols, predicted quantitative data, and interpretative insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Analytical Workflow
The journey from synthesis to the characterization of a new chemical entity like this compound follows a structured workflow. Synthesis often involves methods like the Vilsmeier-Haack reaction from hydrazones.[5][6] Once synthesized and purified, a suite of spectroscopic analyses is essential to confirm its identity and structure.[2]
Molecular Formula: C₁₀H₇N₃O₃ Molecular Weight: 217.19 g/mol [7]
Diagram: Analytical Workflow for Spectroscopic Characterization
Caption: A typical workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are critical.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display distinct signals for each proton type. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | Deshielded due to the electron-withdrawing nature of the carbonyl group. |
| Pyrazole H-5 | ~8.5 - 8.8 | Singlet (s) | Influenced by the adjacent aldehyde and the pyrazole ring electronics. |
| Nitrophenyl H (ortho to NO₂) | ~8.3 - 8.5 | Doublet (d) | Strongly deshielded by the anisotropic effect of the nitro group. |
| Nitrophenyl H (meta to NO₂) | ~8.0 - 8.2 | Doublet (d) | Less deshielded than the ortho protons. |
| Pyrazole N-H | ~13.0 - 15.0 | Broad Singlet (br s) | The acidic proton of the pyrazole ring, often broad and far downfield. |
Note: These are predicted values based on known data for similar pyrazole and nitrophenyl structures.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde C=O | ~185 - 195 | The carbonyl carbon is significantly deshielded. |
| Pyrazole C-3 | ~150 - 155 | Attached to the nitrophenyl group. |
| Pyrazole C-4 | ~115 - 120 | Attached to the aldehyde group. |
| Pyrazole C-5 | ~135 - 140 | The remaining pyrazole carbon. |
| Nitrophenyl C (C-NO₂) | ~147 - 150 | Quaternary carbon attached to the nitro group. |
| Nitrophenyl C (C-pyrazole) | ~135 - 138 | Quaternary carbon attached to the pyrazole ring. |
| Nitrophenyl CH (ortho to NO₂) | ~124 - 126 | Aromatic carbons ortho to the nitro group. |
| Nitrophenyl CH (meta to NO₂) | ~129 - 131 | Aromatic carbons meta to the nitro group. |
Note: Predicted values are based on general pyrazole derivative data. Actual values can vary with solvent and other conditions.[8]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[4]
-
Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz). A wider spectral width of 200-250 ppm is used. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[4]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phase corrected and baseline corrected. For ¹H NMR, integrate the peaks to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (aldehyde) | 1670 - 1690 | Strong |
| C=N Stretch (pyrazole ring) | 1590 - 1620 | Medium |
| N=O Stretch (nitro group, asymmetric) | 1500 - 1550 | Strong |
| N=O Stretch (nitro group, symmetric) | 1340 - 1360 | Strong |
| C-N Stretch | 1100 - 1200 | Medium |
Note: For comparison, a similar compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, shows a strong C=O band at 1680 cm⁻¹ and a C=N band at 1638 cm⁻¹.[9][10]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data
For this compound (MW = 217.19), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 217, corresponding to the intact molecule.
-
Key Fragmentation Peaks:
-
[M-H]⁺ (m/z = 216): Loss of a hydrogen atom, likely from the aldehyde.
-
[M-CHO]⁺ (m/z = 188): Loss of the formyl radical.
-
[M-NO₂]⁺ (m/z = 171): Loss of the nitro group, a common fragmentation for nitroaromatic compounds.
-
Further fragmentation of the pyrazole ring can lead to smaller fragments.[11]
-
Diagram: Predicted Key Fragmentation Pathways
Caption: Key predicted fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The purified compound can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron beam of 70 eV. Electrospray Ionization (ESI) is another option, especially when coupled with LC.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
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An In-Depth Technical Guide to 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The pyrazole scaffold is a privileged structure in drug discovery, and this particular derivative, featuring both a reactive aldehyde and an electron-withdrawing nitrophenyl group, serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This document details the compound's fundamental chemical properties, outlines a robust synthetic protocol via the Vilsmeier-Haack reaction with mechanistic insights, describes methods for its spectroscopic characterization, and explores its applications as a precursor in the development of novel therapeutic agents.
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals. Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The functionalization of the pyrazole ring allows for the fine-tuning of these activities and the development of compounds with improved potency and selectivity.
This compound emerges as a particularly valuable building block. The aldehyde group at the C4 position is a synthetic handle for a multitude of chemical transformations, such as condensations, oxidations, and reductions, enabling the construction of more complex molecular architectures. The 3-position's 4-nitrophenyl substituent significantly influences the electronic properties of the pyrazole ring and provides a site for further modification, making this compound a key intermediate in the synthesis of novel chemical entities for drug discovery pipelines.
Chemical and Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. For the specific compound of interest, this compound, the key identifiers and properties are summarized below. It is crucial to distinguish this compound from its commonly cited N-substituted analogs, such as the 1-phenyl derivative.
| Property | Value |
| Molecular Formula | C₁₀H₇N₃O₃ |
| Molecular Weight | 217.18 g/mol |
| IUPAC Name | This compound |
| Appearance | Expected to be a yellow or pale-yellow solid |
| Core Structure | Pyrazole |
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The most efficient and widely adopted method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction facilitates a one-pot cyclization and formylation of ketone hydrazones. The causality for this choice rests on the reaction's reliability for formylating electron-rich systems, with the hydrazone intermediate providing the necessary atoms for the pyrazole ring formation.
The process begins with the synthesis of a hydrazone from 4'-nitroacetophenone and hydrazine. This intermediate is then treated with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] The Vilsmeier reagent acts as the electrophile, attacking the hydrazone to initiate cyclization and subsequently introduce the formyl group at the C4 position.[1]
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization.
-
Hydrazone Synthesis:
-
In a round-bottom flask, dissolve 4'-nitroacetophenone (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.1 eq.) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture. The hydrazone product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization & Formylation:
-
In a separate, dry, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (10 volumes). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to the DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0°C.
-
Dissolve the 4'-nitroacetophenone hydrazone (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours.[1][5] Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8. A precipitate will form.
-
Filter the solid product, wash thoroughly with water, and dry.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
-
Spectroscopic Characterization
Structural confirmation of the synthesized compound is paramount. The following spectroscopic data are predicted based on its structure and data from analogous compounds.[5][6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically around δ 9.8-10.1 ppm.
-
Pyrazole C5-H: A singlet for the proton on the pyrazole ring is expected around δ 8.3-8.7 ppm.
-
Nitrophenyl Protons: The four protons on the 4-nitrophenyl ring will appear as two distinct doublets (an AA'BB' system) due to their chemical environment. The two protons ortho to the nitro group will be further downfield (δ 8.2-8.4 ppm) than the two protons meta to the nitro group (δ 7.8-8.0 ppm).
-
Pyrazole N1-H: A broad singlet, exchangeable with D₂O, is expected for the N-H proton, typically in the region of δ 13-14 ppm, though its visibility can vary.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (C=O): A signal around δ 185 ppm.
-
Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring.
-
Nitrophenyl Carbons: Signals corresponding to the six carbons of the nitrophenyl ring, including the ipso-carbon attached to the pyrazole ring and the carbon attached to the nitro group.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.
-
Applications in Drug Development and Research
This compound is not typically an end-product but rather a versatile platform for generating libraries of more complex molecules for biological screening.[8][9] The reactive aldehyde group is the primary site for derivatization.
-
Synthesis of Schiff Bases: The aldehyde can readily undergo condensation reactions with various primary amines or hydrazides to form Schiff bases (imines). These derivatives have been extensively investigated for their antimicrobial and anticancer activities.[1]
-
Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (e.g., malononitrile) or ketones can yield more complex heterocyclic systems or chalcone-like structures, which are known precursors for anti-inflammatory and anticancer agents.[8][10]
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another functional group for amide coupling or other transformations. Conversely, reduction to the primary alcohol allows for its use as a linker or for the introduction of ether functionalities.[11]
-
Multi-component Reactions: Pyrazole-4-carbaldehydes are excellent substrates for multi-component reactions, enabling the rapid assembly of complex and diverse molecular scaffolds from simple starting materials, accelerating the drug discovery process.
Conclusion
This compound is a high-value synthetic intermediate with significant potential for the development of new therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the dual reactivity of its aldehyde and nitrophenyl moieties, makes it an attractive starting point for constructing diverse compound libraries. A thorough understanding of its synthesis, characterization, and chemical reactivity, as outlined in this guide, is essential for researchers aiming to leverage its full potential in medicinal chemistry and organic synthesis.
References
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Smolecule. (2023). 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Link
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ChemicalBook. (n.d.). 3-(4-NITRO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Link
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Huanan, H., Changhua, G., Lisheng, D., & Anjiang, Z. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481. Link
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S.B. Singh. (1998). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Heterocyclic Chemistry, 35(1), 107-110. Link
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Sigma-Aldrich. (n.d.). 3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Link
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 442-452. Link
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Shetty, P., Isloor, A. M., & Fun, H. K. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 22695-22723. Link
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Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications, 20(6), 351–354. Link
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Potopnyk, M. A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1447. Link
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Link
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Filimonov, V. D., et al. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. ARKIVOC, 2011(xi), 1-21. Link
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Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(3). Link
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MolPort. (n.d.). Compound 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Link
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International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 4(1), 74-83. Link
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ResearchGate. (2015). Pyrazole-4-carbaldehyde derivatives. Link
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ResearchGate. (2019). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Link
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Singh, P., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(1), M650. Link
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PubChem. (n.d.). 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone. Link
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Sigma-Aldrich. (n.d.). 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Link
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Pandhurnekar, C. P., et al. (2021). Pyrazole and Its Derivatives: A Review on Different Synthesis Methods and Applications. Journal of Advanced Scientific Research, 12(3), 37-43. Link
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ResearchGate. (2010). (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Link
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Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Link
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Al-Azhar University. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Link
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Link
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ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Link
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The Ascendant Therapeutic Potential of Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs.[1][2][3][4] Among the diverse functionalized pyrazoles, those bearing a carbaldehyde group at the 4-position have emerged as particularly versatile intermediates and potent bioactive molecules. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of pyrazole-4-carbaldehyde derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into their synthesis, mechanisms of action across various disease models, and detailed protocols for their biological evaluation, underpinned by a foundation of scientific integrity and field-proven insights.
The Strategic Importance of the Pyrazole-4-Carbaldehyde Scaffold
The unique electronic configuration of the pyrazole ring, coupled with the reactive aldehyde functionality at the C4 position, confers several advantages in drug design. The aldehyde group serves as a versatile chemical handle for a multitude of synthetic transformations, including condensation reactions, reductive aminations, and oxidations.[5] This allows for the systematic generation of diverse chemical libraries, a cornerstone of modern drug discovery. Furthermore, the pyrazole core itself can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking, contributing to potent and selective binding.[3][6]
Synthetic Strategies: The Vilsmeier-Haack Reaction as a Cornerstone
A prevalent and efficient method for the synthesis of pyrazole-4-carbaldehyde derivatives is the Vilsmeier-Haack reaction.[1][7] This one-pot reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, commonly generated from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[1][7]
Representative Synthetic Protocol: Synthesis of 3-Aryl-Substituted Pyrazole-4-Carbaldehydes
This protocol outlines a general procedure for the synthesis of 3-aryl-substituted pyrazole-4-carbaldehyde derivatives, adapted from established methodologies.[1]
Step 1: Hydrazone Formation
-
Dissolve the desired aryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (3.0 eq) to anhydrous dimethylformamide (DMF) under cooling in an ice bath.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the previously synthesized hydrazone (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The synthesized compounds should be thoroughly characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure and purity.[1][7]
Therapeutic Applications: A Multi-Faceted Pharmacological Profile
Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential across a range of therapeutic areas.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Pyrazole-4-carbaldehyde derivatives have shown promising activity against various pathogenic bacteria and fungi.[1][8][9][10][11]
-
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. The presence of specific substituents on the pyrazole and phenyl rings can significantly influence the antimicrobial spectrum and potency.[1]
-
Evaluation Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
-
Anti-Inflammatory Properties
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[12] Several pyrazole-4-carbaldehyde derivatives have exhibited potent anti-inflammatory effects.[2][13][14][15][16]
-
Mechanism of Action: A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][12] Some derivatives have also been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[13][17][18]
-
Illustrative Signaling Pathway: TNF-α Signaling and its Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.
-
Evaluation Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Administer the test compound or vehicle (control) orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac or indomethacin should be used as a positive control.[19]
-
After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[16]
-
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced toxicity is a major focus of oncological research. Pyrazole-4-carbaldehyde derivatives have emerged as promising candidates, demonstrating cytotoxicity against various cancer cell lines.[3][4][6][20]
-
Mechanism of Action: The anticancer effects of these derivatives are often multi-faceted. They have been shown to act as inhibitors of key signaling proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[3][6][21] Some derivatives have also been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[6][21][22] Furthermore, they can induce apoptosis (programmed cell death) in cancer cells.[3][6]
-
Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
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The Pharmacophoric Potential of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus stands as a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically approved therapeutics.[1] Its unique electronic properties and ability to engage in various biological interactions have propelled the development of a multitude of pyrazole-containing drugs with applications spanning oncology, infectious diseases, and inflammatory conditions.[2][3] This technical guide delves into the specific potential of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde , a molecule poised at the intersection of several key pharmacophoric features. The strategic placement of a 4-nitrophenyl group at the 3-position and a reactive carbaldehyde at the 4-position of the N-unsubstituted pyrazole core presents a compelling starting point for the rational design of novel therapeutic agents. This document will provide an in-depth analysis of its synthetic accessibility, explore its predicted biological significance based on extensive data from analogous structures, and furnish detailed protocols for its synthesis and bio-evaluation, thereby empowering researchers to unlock its full therapeutic potential.
The Strategic Importance of the this compound Scaffold
The therapeutic promise of this molecule is rooted in the synergistic contribution of its three key structural motifs: the pyrazole core, the 4-nitrophenyl substituent, and the 4-carbaldehyde group.
-
The Pyrazole Core: This five-membered aromatic heterocycle is metabolically stable and serves as a versatile scaffold for creating diverse molecular architectures.[1] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
The 4-Nitrophenyl Substituent: The presence of a nitro group, a strong electron-withdrawing group, at the para-position of the phenyl ring significantly influences the electronic distribution of the entire molecule. This feature is often associated with enhanced biological activity, including potent antimicrobial and anticancer effects.[2][4]
-
The 4-Carbaldehyde Group: This reactive aldehyde functionality is a crucial handle for synthetic elaboration. It readily undergoes a variety of chemical transformations, such as condensation reactions to form Schiff bases, reductive amination to introduce diverse amine side chains, and oxidation to the corresponding carboxylic acid. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize target binding and pharmacokinetic properties.
The combination of these features in a single, synthetically accessible molecule makes this compound a highly attractive starting point for the development of new chemical entities with tailored pharmacological profiles.
Synthesis of this compound: A Proposed Route
While direct literature on the synthesis of the N-unsubstituted this compound is scarce, a robust and widely applicable method for the synthesis of 3-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction on the hydrazone of the corresponding aryl methyl ketone.[1][5][6] This approach is favored for its operational simplicity and generally good yields.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process commencing from the readily available 4-nitroacetophenone.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitroacetophenone Hydrazone
-
To a solution of 4-nitroacetophenone (10 mmol, 1.65 g) in ethanol (30 mL), add hydrazine hydrate (12 mmol, 0.6 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-nitroacetophenone hydrazone as a solid.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (30 mmol, 2.8 mL) dropwise to ice-cold N,N-dimethylformamide (DMF) (15 mL) with constant stirring.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-nitroacetophenone hydrazone (10 mmol, 1.79 g) in DMF (10 mL) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-5 hours.[1]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Predicted Biological Activities and Pharmacophoric Significance
Based on extensive literature on structurally related pyrazole derivatives, this compound is predicted to exhibit significant biological activities, primarily in the areas of anticancer and antimicrobial chemotherapy.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of pyrazole-based compounds.[2][7] The presence of a 4-nitrophenyl group, in particular, has been associated with enhanced cytotoxic activity against various cancer cell lines. It is hypothesized that the planar pyrazole ring can intercalate with DNA, while the nitro group can participate in redox cycling, generating reactive oxygen species that induce cellular damage in cancer cells.
Hypothesized Mechanism of Action:
Caption: Potential anticancer mechanisms of the pyrazole scaffold.
Representative Anticancer Activity of Related Pyrazole Derivatives:
| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole with 4-NO₂C₆H₄ group | A549 (Lung) | 4.47 | [2] |
| Pyrazole with 4-NO₂C₆H₄ group | HepG2 (Liver) | - | [2] |
| 6-Pyrazolinylcoumarin derivative | CCRF-CEM (Leukemia) | 1.88 | [8] |
| Pyrazolyl analogue | HCT-116 (Colon) | 4.2 | [9] |
Antimicrobial Activity
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10][11][12] The presence of the electron-withdrawing nitrophenyl group is anticipated to enhance the antimicrobial potency of the molecule. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Future Perspectives and Drug Development Workflow
This compound represents a promising starting point for a drug discovery campaign. The versatile aldehyde functionality allows for the creation of a focused library of derivatives to explore structure-activity relationships (SAR).
Proposed Drug Development Workflow:
Caption: A typical workflow for developing new drugs from the core scaffold.
Conclusion
While direct experimental data for this compound is yet to be extensively published, a thorough analysis of the synthesis and biological activities of closely related pyrazole analogues provides a strong foundation for its potential as a valuable pharmacophore. Its straightforward synthesis and the strategic positioning of key functional groups make it an ideal candidate for further investigation in the quest for novel anticancer and antimicrobial agents. This guide provides the necessary theoretical framework and practical protocols to empower researchers to explore and exploit the therapeutic promise of this intriguing molecule.
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A Technical Guide to the Pyrazole Scaffold in Medicinal Chemistry
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have enabled its incorporation into a multitude of clinically successful drugs across a wide range of therapeutic areas. This guide provides an in-depth technical analysis of the pyrazole core, intended for researchers, scientists, and drug development professionals. We will explore its fundamental properties, key synthetic strategies, structure-activity relationships (SAR), and mechanisms of action, culminating in a detailed examination of its role in marketed pharmaceuticals and a practical experimental protocol.
The Pyrazole Core: A Privileged Structure in Drug Design
The pyrazole ring is a cornerstone of modern medicinal chemistry, with over 40 drugs containing this scaffold approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence is not coincidental but is rooted in its advantageous molecular and physicochemical characteristics.
Physicochemical and Structural Properties
The pyrazole ring's structure confers a unique set of properties that are highly desirable in drug candidates.[1][2] It is an aromatic system with six delocalized π-electrons, providing chemical stability.[3][4] The two nitrogen atoms are key to its functionality; the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[1] This duality allows for diverse and specific interactions with biological targets.[2]
One of the most powerful applications of the pyrazole scaffold is its use as a bioisostere for a phenyl ring.[1][5][6] Replacing a benzene ring with a pyrazole can lead to significant improvements in physicochemical properties, such as enhanced aqueous solubility and reduced lipophilicity, which are critical for favorable pharmacokinetics.[1][5] This substitution can also introduce new hydrogen bonding capabilities and alter metabolic pathways, often leading to improved metabolic stability.[5]
Synthesis of the Pyrazole Scaffold: From Classic to Contemporary
The construction of the pyrazole ring is well-established, with several reliable synthetic routes available to medicinal chemists. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.
The Knorr Pyrazole Synthesis
The most fundamental and widely used method is the Knorr pyrazole synthesis , first reported in 1883.[7][8] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[7][8][9][10] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[7][8][9] A variation of this method using a β-ketoester yields a pyrazolone, which exists in tautomeric equilibrium with its aromatic enol form.[9]
Other Synthetic Approaches
Beyond the Knorr synthesis, several other methods have been developed:
-
Reaction with α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated aldehydes and ketones to form pyrazoles.[11][12][13]
-
1,3-Dipolar Cycloaddition: The reaction of nitrilimines (generated in situ) with alkynes or alkenes provides a direct route to substituted pyrazoles.[11]
-
Multi-Component Reactions: Modern synthetic chemistry has seen the rise of one-pot, multi-component reactions that allow for the rapid assembly of complex pyrazole derivatives from simple starting materials.[13][14]
Mechanism of Action & Therapeutic Applications
The versatility of the pyrazole scaffold is evident in the wide array of biological targets its derivatives can modulate. This has led to the development of drugs for inflammation, cancer, cardiovascular disease, and more.[1][15][16][17]
Anti-Inflammatory Agents: COX-2 Inhibition
Perhaps the most famous application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[18][19][20]
-
Case Study: Celecoxib (Celebrex®)
-
Mechanism: Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[18] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[1][18] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[18][20] The trifluoromethyl and sulfonamide groups on the pyrazole core are crucial for its selective binding to the COX-2 active site.[18]
-
Therapeutic Use: Approved for treating osteoarthritis, rheumatoid arthritis, and acute pain.[18][21][22]
-
Erectile Dysfunction: PDE5 Inhibition
-
Case Study: Sildenafil (Viagra®)
-
Mechanism: Sildenafil contains a fused pyrazolo-pyrimidinone core.[23] It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[24][25] The enzyme PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[24][26] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates an erection upon sexual stimulation.[24][27] The pyrazole portion of the molecule mimics the purine ring of cGMP, allowing it to act as a competitive inhibitor at the enzyme's active site.[24][27]
-
Therapeutic Use: Treatment of erectile dysfunction and pulmonary arterial hypertension.[15][24]
-
Oncology: Kinase Inhibition
The pyrazole scaffold is a key feature in numerous small-molecule kinase inhibitors used in cancer therapy.[3][15][16] The pyrazole ring often engages in crucial hydrogen bonding and van der Waals interactions within the ATP-binding pocket of the target kinase.[1]
-
Examples: Crizotinib (ALK inhibitor), Ruxolitinib (JAK inhibitor), and Niraparib (PARP inhibitor) are all FDA-approved anticancer drugs that feature a pyrazole core.[1][3][15]
Other Therapeutic Areas
The applications of pyrazole-based drugs are extensive and continue to grow, including:
-
Anticoagulants: Apixaban (Eliquis®) is a direct Factor Xa inhibitor.[1][16]
-
Cardiovascular: Riociguat and Vericiguat are soluble guanylate cyclase stimulators for treating pulmonary hypertension and heart failure.[1][15][23]
-
Antivirals: Lenacapavir is a novel antiretroviral for the treatment of HIV.[15][23]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For the pyrazole scaffold, SAR explorations have yielded several key principles:[28][29][30]
-
Substitution at N-1: The substituent on the N-1 position significantly influences the molecule's properties. Large, lipophilic groups can enhance binding to hydrophobic pockets in target proteins.[29]
-
Substituents at C-3 and C-5: These positions are critical for directing the molecule's interactions. In COX-2 inhibitors like celecoxib, the specific aryl groups at these positions determine selectivity over COX-1.[18] For kinase inhibitors, these positions often bear groups that form hydrogen bonds with the hinge region of the kinase.[1]
-
Substitution at C-4: Modifying the C-4 position can be used to fine-tune physicochemical properties like solubility and metabolic stability without drastically altering the core binding interactions.
| Drug Name | Target | Therapeutic Area | Key Pyrazole Feature |
| Celecoxib | COX-2 | Anti-inflammatory | Diaryl-substituted pyrazole core for selectivity.[18][23] |
| Sildenafil | PDE5 | Erectile Dysfunction | Fused pyrazolo-pyrimidinone mimics cGMP.[1][23] |
| Apixaban | Factor Xa | Anticoagulant | Pyrazolo-piperidone core is critical for binding.[1] |
| Crizotinib | ALK/ROS1 | Oncology (NSCLC) | Pyrazole ring forms van der Waals interactions in kinase hinge.[1] |
| Ruxolitinib | JAK1/JAK2 | Oncology/Myelofibrosis | Pyrrolo[2,3-d]pyrimidine core with pyrazole substituent.[15] |
| Riociguat | sGC | Pulmonary Hypertension | Pyrazole acts as an aryl bioisostere to improve lipophilicity.[1] |
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazolone
This protocol provides a representative, self-validating method for synthesizing a pyrazolone, a common pyrazole derivative, via the Knorr reaction.
Objective: To synthesize 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (3 mmol, 1.0 eq)
-
Hydrazine hydrate (6 mmol, 2.0 eq)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops, catalytic)
-
Deionized water
-
20-mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
Thin Layer Chromatography (TLC) plate (silica), tank, and mobile phase (30% ethyl acetate/70% hexane)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[8][9]
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring.[7][9]
-
Reaction Monitoring (Self-Validation): After 1 hour, monitor the reaction's progress. Spot the starting material (ethyl benzoylacetate) and the reaction mixture on a TLC plate. Elute with 30% ethyl acetate/70% hexane.[8][9] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. Continue heating if necessary.
-
Work-up and Crystallization: Once the starting ketoester is consumed, add deionized water (10 mL) to the hot reaction mixture while still stirring.[7][9]
-
Precipitation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[7][9]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[8] Wash the collected solid with a small amount of cold water to remove any remaining impurities.
-
Drying and Characterization: Allow the product to air dry completely. Determine the mass and calculate the percent yield. Characterize the product using methods such as melting point determination and NMR spectroscopy to confirm its identity and purity.
Future Perspectives and Conclusion
The pyrazole scaffold is firmly entrenched in the landscape of medicinal chemistry.[16][31] Its journey from a simple heterocyclic compound to the core of blockbuster drugs is a testament to its remarkable versatility. Future research will undoubtedly continue to leverage this privileged structure. Areas of active investigation include the development of novel pyrazole-based kinase inhibitors with improved selectivity profiles, the exploration of pyrazole derivatives as antiviral and antibacterial agents, and the use of advanced synthetic methods to access new chemical space.[3][15][32] The ability to fine-tune the electronic and steric properties of the pyrazole ring ensures that it will remain a valuable tool for medicinal chemists aiming to address complex diseases and unmet medical needs.
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Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Pharmacological Applications
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged structural motif" in medicinal chemistry.[1][2] Its derivatives are integral components of numerous pharmaceuticals and agrochemicals, owing to their diverse chemical reactivity and broad spectrum of biological activities.[2][3] Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate and a pharmacophore of considerable interest.
This technical guide offers a comprehensive review of the literature surrounding this compound. We will delve into its synthesis, with a focus on the Vilsmeier-Haack reaction, explore its key physicochemical properties, and provide a detailed overview of its documented biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs. The presence of the electron-withdrawing 4-nitrophenyl group and the highly reactive carbaldehyde moiety makes this scaffold a fertile ground for generating novel derivatives with enhanced therapeutic potential.[4][5]
Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes, including the title compound, is the Vilsmeier-Haack reaction.[6][7] This reaction facilitates the formylation of electron-rich heterocyclic rings and is the cornerstone for producing this key intermediate from readily available precursors.[8][9]
The process begins with the reaction of a substituted acetophenone (in this case, 4-nitroacetophenone) with a hydrazine derivative to form a hydrazone.[6] This hydrazone intermediate is then subjected to the Vilsmeier-Haack reagent, a chloroiminium salt typically generated in situ from the interaction of a formamide derivative like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] The reagent acts as the electrophile, attacking the hydrazone to induce cyclization and concomitant formylation at the C4 position of the newly formed pyrazole ring.[7]
The causality behind this specific experimental choice lies in its high regioselectivity for the C4 position of the pyrazole ring and its tolerance for a wide variety of functional groups.[10] The electron-withdrawing nature of substituents on the phenyl rings can influence reaction times and yields, with electron-withdrawing groups sometimes hindering the formylation process.[1]
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Methodological & Application
Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Detailed Protocol for Researchers
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. Among the various substituted pyrazoles, pyrazole-4-carbaldehydes are particularly valuable synthetic intermediates.[1][5] The aldehyde group serves as a versatile handle for the introduction of diverse functionalities, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a key building block for the development of novel therapeutic agents. The presence of the nitrophenyl group offers a potential site for further chemical modification, making this compound a valuable asset for drug discovery programs. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility and safety.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the synthesis of the pyrazole core, 3-(4-nitrophenyl)-1H-pyrazole, via a condensation reaction. The subsequent step is the formylation of the pyrazole ring at the C4 position using the Vilsmeier-Haack reaction. This classic and widely used method is highly effective for the formylation of electron-rich heterocyclic systems.[5][6]
Part 1: Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole
This initial step constructs the core pyrazole ring system. The protocol is adapted from established literature procedures.
Reaction Scheme:
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Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole-Schiff Base Scaffold - A Privileged Motif in Medicinal Chemistry
The convergence of pyrazole and Schiff base moieties into a single molecular framework has yielded a class of compounds with significant therapeutic potential. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many commercially available drugs, valued for its metabolic stability and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] When functionalized with a reactive aldehyde and condensed with primary amines, it forms Schiff bases (imines), compounds characterized by the azomethine (-C=N-) group. This imine linkage is not merely a linker but is crucial for the bioactivity of these molecules, contributing to their ability to chelate metal ions and interact with biological targets.[3]
This application note provides a comprehensive guide to the synthesis and characterization of novel Schiff base derivatives starting from 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. We will delve into the mechanistic underpinnings of the synthetic choices, offer detailed, field-proven protocols for synthesis and characterization, and explore the potential applications of these derivatives in drug discovery, with a focus on their antimicrobial properties.
Part 1: Synthesis Strategy and Mechanism
The synthetic pathway to the target Schiff bases is a two-stage process. First, the core intermediate, this compound, is prepared via the Vilsmeier-Haack reaction. Subsequently, this aldehyde undergoes a condensation reaction with various primary amines to yield the desired Schiff base derivatives.
Synthesis of this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic and heterocyclic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The synthesis begins with the preparation of a phenylhydrazone from 4-nitroacetophenone. This hydrazone then serves as the substrate for the Vilsmeier-Haack cyclization and formylation. The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich hydrazone, leading to cyclization to form the pyrazole ring and the concurrent introduction of a formyl group (-CHO) at the 4-position.[6]
Mechanism of Schiff Base Formation
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[7] The process is typically acid-catalyzed and involves two key steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base, characterized by the carbon-nitrogen double bond.
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.
Part 2: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Phosphoryl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol for Synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Starting Material)
This protocol is adapted from the Vilsmeier-Haack reaction procedures described in the literature.[6][8]
Step 1: Preparation of (1E)-1-(4-nitrophenyl)ethanone phenylhydrazone
-
In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (0.01 mol) and phenylhydrazine (0.01 mol) in absolute ethanol (50 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture on a water bath for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath. The phenylhydrazone product will precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Reaction
-
In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 3 mL) to ice-cooled N,N-dimethylformamide (DMF, 25 mL) with constant stirring.
-
To this reagent, add the previously synthesized (1E)-1-(4-nitrophenyl)ethanone phenylhydrazone (0.01 mol).
-
Reflux the reaction mixture for 5-8 hours.
-
After the reflux period, cool the mixture and pour it carefully into crushed ice (200 g).
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
The solid product, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate.
-
Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to obtain the purified aldehyde.
General Protocol for Synthesis of Schiff Base Derivatives
This is a general procedure for the condensation of the pyrazole aldehyde with a primary amine. Here, we use 4-chloroaniline as an example.
-
In a 100 mL round-bottom flask, dissolve 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol (30 mL).
-
To this solution, add 4-chloroaniline (1 mmol) and a catalytic amount (2-3 drops) of glacial acetic acid.[8]
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by TLC (using a solvent system like benzene:acetone 8:2).[9]
-
After completion, cool the reaction mixture to room temperature and then pour it into crushed ice.
-
The solid Schiff base product will precipitate out of the solution.
-
Filter the solid, wash with cold water and then with a cold saturated sodium bisulfite solution to remove any unreacted aldehyde.[9]
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
Below is a workflow diagram illustrating the overall synthetic process.
Caption: Synthetic workflow for pyrazole-Schiff base derivatives.
Part 3: Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base derivatives. The primary techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The formation of the Schiff base can be confirmed by observing key changes in the spectra compared to the starting materials.
| Technique | Key Feature | Expected Observation | Rationale |
| IR Spectroscopy | Azomethine stretch (νC=N) | A sharp absorption band in the region of 1598-1630 cm⁻¹ .[3][6] | This band is characteristic of the newly formed C=N double bond and is absent in the spectra of the starting aldehyde and amine. |
| Carbonyl stretch (νC=O) | Disappearance of the strong C=O stretching band from the pyrazole aldehyde, typically seen around 1680-1700 cm⁻¹. | Confirms the conversion of the aldehyde group. | |
| ¹H NMR Spectroscopy | Azomethine proton (-CH=N-) | A singlet peak appearing in the downfield region of δ 8.6 - 8.9 ppm .[3][10] | This is a highly characteristic signal for the proton attached to the imine carbon. |
| Aldehyde proton (-CHO) | Disappearance of the aldehyde proton singlet from the starting material, which typically appears around δ 9.5-10.0 ppm. | Confirms the consumption of the starting aldehyde. | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | The appearance of a molecular ion peak corresponding to the calculated molecular weight of the target Schiff base.[3][10] | Confirms the molecular formula of the synthesized compound. |
Example Characterization Data
For a hypothetical product, (E)-4-((4-chlorophenylimino)methyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole:
-
IR (KBr, cm⁻¹): ~1622 (C=N), ~1590 (C=C), ~1510 & ~1340 (NO₂).
-
¹H NMR (DMSO-d₆, ppm): ~8.85 (s, 1H, -N=CH), 7.2-8.4 (m, Ar-H).
-
MS (m/z): Calculated M⁺ peak.
Part 4: Applications in Drug Development
Schiff bases derived from pyrazole scaffolds are attracting significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the electron-withdrawing nitro group and the versatile pyrazole core, combined with various substituents introduced from the amine component, allows for the fine-tuning of their pharmacological properties.
Antimicrobial Activity
Numerous studies have demonstrated that pyrazole-based Schiff bases exhibit potent antibacterial and antifungal activities.[2][6][11] The lipophilicity conferred by the aromatic rings and the chelating ability of the azomethine group are thought to facilitate the transport of these molecules across microbial cell membranes. They may exert their effect by inhibiting essential enzymes or disrupting cell wall synthesis. For instance, Schiff bases derived from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown promising inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6]
Caption: Potential applications of pyrazole-Schiff base derivatives.
Other Potential Applications
Beyond antimicrobial effects, this class of compounds has been investigated for:
-
Anticancer Activity: Targeting various cancer cell lines.[1]
-
Anti-inflammatory Activity: Potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Antioxidant Properties: The ability to scavenge harmful free radicals.[6]
The diverse biological profile of these compounds makes them excellent candidates for further lead optimization and development in various therapeutic areas.
References
-
Bakr F. Abdel-Wahab, Hanan A. Mohamed, Amr A. F. El-Mariah, and Adel A. S. El-Awaad. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, (i), 196-245. Available at: [Link]
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Mandal, B. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7). Available at: [Link]
-
Sharma, A., & Shah, M. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(3), 871-876. Available at: [Link]
-
Hassan, A. S., Hafez, T. S., El-Sharkawy, M. R., & El-Sayed, I. E. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2619. Available at: [Link]
-
Kumar, S., & Singh, R. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2), 216-231. Available at: [Link]
-
Hassan, A. S., et al. (2019). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 8(4), 1-20. Available at: [Link]
-
Shetty, M. M., et al. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. Available at: [Link]
-
Haghgooie, S., et al. (2012). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry, 24(12), 6081-6084. Available at: [Link]
-
Isloor, A. M., Kalluraya, B., & Shetty, P. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 4(1), 35-39. Available at: [Link]
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Kate, P., et al. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry, 11(4), 1441-1450. Available at: [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel Schiff base derived from 3-acetylcoumarin and 2-amino-5-methylthiazole. Organic and Medicinal Chemistry Letters, 2(1), 1-5. (Note: While not directly on pyrazoles, this provides a general reference for Schiff base synthesis).
-
Mohammed, S. J., & Al-Janabi, A. H. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 450-459. Available at: [Link]
-
Singh, P., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(1), M650. Available at: [Link]
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Wazalwar, S., Banpurkar, A. R., & Perdih, F. (2018). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. Available at: [Link]
-
Jadhav, S. D., et al. (2023). Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. Journal of Chemistry Letters, 4(4), 21-27. Available at: [Link]
-
Sharma, A., & Manish, K. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. Available at: [Link]
-
Sharma, A., & Shah, M. (2013). SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. Available at: [Link]
-
D’Souza, S., & Puranik, V. G. (2012). Synthesis of Schiff Bases by Non-Conventional Methods. Schiff Base in Organic, Inorganic and Physical Chemistry. Available at: [Link]
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3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde as a building block in organic synthesis
Application Notes & Protocols: 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
A Versatile Heterocyclic Building Block for Advanced Organic Synthesis and Drug Discovery
Executive Summary
This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a versatile pyrazole core, and an electron-withdrawing nitrophenyl moiety, makes it an exceptionally valuable synthon. This guide provides an in-depth exploration of its synthesis, properties, and, most critically, its application as a building block for constructing complex molecular frameworks, particularly those with significant biological and pharmacological potential. The protocols detailed herein are designed for researchers in synthetic chemistry and drug development, offering robust, field-proven methodologies for leveraging this compound's synthetic utility.
Physicochemical Properties and Spectroscopic Data
Characterization of the starting material is critical for the success of any synthetic endeavor. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃O₃ | [1] |
| Molecular Weight | 217.18 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | General Observation |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NN2)C=O | [1] |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H), ~2850 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1595 (C=N), ~1520 & 1340 (NO₂, asymm. & symm.) | [2][3] |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~13.5 (br s, 1H, NH), ~10.0 (s, 1H, CHO), ~8.5 (s, 1H, pyrazole C5-H), ~8.3 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H) | [4] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~185.0 (CHO), ~150.0 (C-NO₂), ~148.0 (Ar-C), ~130.0 (Ar-CH), ~124.0 (Ar-CH), Pyrazole carbons (~140-115) | [2][3] |
Synthesis of the Building Block: The Vilsmeier-Haack Approach
The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent (typically a complex of phosphorus oxychloride and dimethylformamide) to achieve simultaneous cyclization and formylation of a suitable hydrazone precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of substituted pyrazole-4-carbaldehydes.[4][6]
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles |
| 4'-Nitroacetophenone | 165.15 | 1.65 g | 10 mmol |
| Hydrazine Hydrate | 50.06 | 0.50 g | 10 mmol |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - |
| Ethanol | 46.07 | 20 mL | - |
| Dimethylformamide (DMF) | 73.09 | 10 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.75 mL | 30 mmol |
Step-by-Step Procedure:
-
Hydrazone Formation:
-
To a solution of 4'-nitroacetophenone (1.65 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.50 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated hydrazone is filtered, washed with cold ethanol, and dried under vacuum.
-
-
Vilsmeier-Haack Formylation:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place chilled dimethylformamide (10 mL) in an ice bath (0-5 °C).
-
Add phosphorus oxychloride (2.75 mL, 30 mmol) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a complex.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
Add the previously synthesized 4-nitroacetophenone hydrazone (10 mmol) portion-wise to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.[5]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice (~100 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.
-
Applications in Organic Synthesis
The strategic placement of the aldehyde and nitrophenyl groups on the pyrazole scaffold allows for a diverse range of chemical transformations.
Knoevenagel Condensation
The aldehyde group readily participates in Knoevenagel condensations with active methylene compounds, providing a direct route to α,β-unsaturated products which are themselves valuable synthetic intermediates.[7][8]
This compound + Malononitrile -> 2-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)malononitrile
Caption: Figure 2: Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Protocol 3: One-Pot Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol provides a general method for the synthesis of a highly substituted pyrazolo[3,4-b]pyridine-5-carbonitrile.
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles |
| 5-Amino-3-methyl-1-phenylpyrazole | 173.21 | 173 mg | 1.0 mmol |
| This compound | 217.18 | 217 mg | 1.0 mmol |
| Malononitrile | 66.06 | 66 mg | 1.0 mmol |
| Glacial Acetic Acid | 60.05 | 5 mL | Solvent |
| Piperidine | 85.15 | 3-4 drops | Catalytic |
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (173 mg, 1.0 mmol), this compound (217 mg, 1.0 mmol), and malononitrile (66 mg, 1.0 mmol).
-
Add glacial acetic acid (5 mL) as the solvent and 3-4 drops of piperidine as a catalyst. Acetic acid facilitates the cyclization and dehydration steps.[9]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 6-8 hours. The reaction can also be performed under microwave irradiation for significantly shorter reaction times.[10]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product in an oven or vacuum desiccator. Recrystallization from a suitable solvent like acetic acid or ethanol can be performed for higher purity.
Biological Significance of Derivatives
The true value of this compound as a building block is realized in the biological activities of its derivatives. The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs.[11][12]
-
Antimicrobial and Antifungal Activity: Schiff bases and pyrazolo[3,4-b]pyridines derived from this aldehyde have shown promising activity against various bacterial and fungal strains.[4][10] The presence of the nitrophenyl group can enhance this activity.
-
Antitumor Activity: Many fused heterocyclic systems synthesized using this building block, particularly pyrazolo[3,4-b]pyridines, have been evaluated for their antitumor properties against various cancer cell lines.[10]
-
Anti-inflammatory and Analgesic Properties: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives incorporating this aldehyde have been synthesized and tested, showing significant anti-inflammatory and analgesic effects in preclinical models.[12][13]
References
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Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available at: [Link]
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Yadav, M., Singh, R. P., & Kant, R. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650. Available at: [Link]
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Mohite, S. K., & Magdum, C. S. (2010). Synthesis and Pharmacological Activities of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5355-5361. Available at: [Link]
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Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7851-7863. Available at: [Link]
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Verma, N., & Singh, A. P. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2(1). Available at: [Link]
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Bansal, R. K., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(2), 82-93. Available at: [Link]
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Štefane, B., & Stanovnik, B. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]
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Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Applications of Pyrazole. Journal of Advanced Scientific Research, 12(03), 37-43. Available at: [Link]
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Borrell, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
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Borrell, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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Yadav, M., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. ResearchGate. Available at: [Link]
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Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. Available at: [Link]
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PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Štefane, B., & Stanovnik, B. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Tumkevičius, S., et al. (2022). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 27(21), 7434. Available at: [Link]
-
Singh, R., & Sharma, P. K. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Current Advanced Research, 7(5), 12513-12516. Available at: [Link]
-
Kumar, R., & Singh, A. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5). Available at: [Link]
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El-Mekkawy, A. I., & Abdel-Hafiz, A. A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Mini-Reviews in Organic Chemistry, 18(5), 629-650. Available at: [Link]
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Application Note & Protocol: Synthesis of Bioactive Chalcones from 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Therapeutic Potential of Pyrazole-Chalcone Hybrids
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry.[1] Their versatile chemical scaffold allows for a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3] The pyrazole nucleus, a five-membered nitrogen-containing heterocycle, is another pharmacologically important moiety found in numerous FDA-approved drugs.[4] The strategic combination of these two pharmacophores into a single molecular entity has been shown to enhance or modulate biological activity, leading to the development of novel therapeutic agents.[5][6]
This application note provides a comprehensive guide for the synthesis of chalcones derived from 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step protocol for the synthesis and purification, and present expected characterization data.
Synthetic Strategy: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][7][8] This base-catalyzed reaction involves the aldol condensation of an aromatic aldehyde with a ketone.[1][7] In our case, this compound serves as the aldehyde component, while a variety of substituted acetophenones can be employed as the ketone to generate a library of diverse chalcone derivatives.
The reaction mechanism, initiated by a base (e.g., NaOH or KOH), involves the deprotonation of the α-carbon of the acetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The use of a non-enolizable aldehyde, such as our pyrazole-4-carbaldehyde, is crucial for the success of this reaction.[7][9]
Experimental Workflow
The overall experimental workflow for the synthesis and purification of pyrazole-based chalcones is a sequential process, as illustrated in the diagram below.
Figure 1: General workflow for the synthesis and characterization of pyrazole-based chalcones.
Detailed Experimental Protocol
This protocol details the synthesis of a representative chalcone from this compound and acetophenone.
Materials and Reagents
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-Methoxyacetophenone, 4-Chloroacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Ethyl Acetate
-
n-Hexane
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, Buchner funnel, etc.)
Reaction Scheme
Figure 2: Claisen-Schmidt condensation for pyrazole-chalcone synthesis.
Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound and 10 mmol of the chosen substituted acetophenone in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise to the stirred reaction mixture. A color change and the formation of a precipitate may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate).[10]
-
Isolation of Crude Product: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into 100 mL of ice-cold water with constant stirring.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying the crude chalcone if it is relatively pure. 95% ethanol is often a suitable solvent.[1][11]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.[1]
Protocol 2: Column Chromatography
If recrystallization does not yield a pure product, or if the product is an oil, purification by column chromatography is recommended.[1]
-
Column Packing: Prepare a silica gel column using a slurry packing method with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.[1]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[1]
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcones should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for a representative pyrazole-chalcone derivative.
| Technique | Expected Observations |
| ¹H NMR | Protons of the α,β-unsaturated carbonyl system appear as two doublets in the range of δ 6.8-7.9 ppm with a coupling constant (J) of approximately 15-16 Hz, indicative of a trans configuration. Aromatic protons will resonate in the δ 6.8-8.0 ppm region. The pyrazole proton typically appears as a singlet at a downfield chemical shift (around δ 8.3 ppm).[4] |
| ¹³C NMR | The carbonyl carbon of the chalcone will appear in the range of δ 180-190 ppm. The α and β carbons of the enone system will resonate at approximately δ 120-145 ppm. Aromatic and pyrazole carbons will appear in the δ 100-175 ppm range.[4] |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the α,β-unsaturated ketone will be observed in the range of 1650-1670 cm⁻¹. The C=C stretching vibration of the enone system will appear around 1580-1620 cm⁻¹.[5] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the synthesized chalcone.[4][8] |
Conclusion and Future Perspectives
The Claisen-Schmidt condensation provides a reliable and versatile method for the synthesis of chalcones from this compound. The resulting pyrazole-chalcone hybrids are valuable scaffolds for drug discovery and development, with demonstrated potential across various therapeutic areas.[2][5][12] Further structural modifications of these chalcones can be explored to optimize their biological activity and pharmacokinetic properties, paving the way for the development of novel and potent therapeutic agents.
References
- A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (n.d.). Google Scholar.
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- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Google Scholar.
- Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents. (2025, August 16). PubMed.
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). Springer.
- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (n.d.). PMC - NIH.
- Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (n.d.). PMC - NIH.
- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). RSC Publishing.
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library.
-
4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
- Synthesis and Characterization of Novel Trisubstituted Pyrazole Derivatives from Chalcones. (n.d.). International Journal of Science and Research (IJSR).
-
Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. (2025, September 11). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2020, August 20). JoVE. Retrieved January 18, 2026, from [Link]
- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (n.d.). Oriental Journal of Chemistry.
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2021, June 10). PubMed. Retrieved January 18, 2026, from [Link]
-
Development of chalcone synthesis: Optimization of synthetic method. (2023, December 28). AIP Publishing. Retrieved January 18, 2026, from [Link]
-
How can I purify chalcone after synthesis from acetophenone? (2015, November 5). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022, June 10). NIH. Retrieved January 18, 2026, from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). NIH. Retrieved January 18, 2026, from [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. (2025, February 20). Chemical Review and Letters. Retrieved January 18, 2026, from [Link]
-
Synthesis of chalcone (3a–h) and pyrazole derivatives (4a–h). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Application Note: Spectroscopic Characterization of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
Abstract: This document provides a detailed guide for the structural elucidation of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and materials science. We present comprehensive protocols and expert analysis for its characterization using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data are discussed to ensure a thorough and validated structural confirmation.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The title compound, this compound, serves as a versatile synthon for creating more complex molecular architectures. Its structure combines a reactive aldehyde group, a pharmacologically significant pyrazole core, and an electron-withdrawing nitrophenyl moiety, making it a valuable building block.
Accurate and unambiguous structural characterization is paramount to ensure the validity of subsequent research and development. This application note details the synergistic use of NMR and IR spectroscopy to provide a complete and confident profile of the molecule's identity and purity. The primary method for synthesizing such pyrazole-4-carbaldehydes is often the Vilsmeier-Haack reaction, which involves the formylation of a suitable hydrazone precursor.[1][3]
Molecular Structure
Caption: Structure of this compound.
¹H NMR Spectroscopy: Proton Environment Mapping
Proton Nuclear Magnetic Resonance (¹H NMR) is the primary technique for elucidating the constitution of an organic molecule. It provides precise information on the number of distinct proton types, their chemical environments, and their proximity to one another.
Expert Rationale
For this compound, ¹H NMR is indispensable for:
-
Confirming Functional Groups: The presence of the highly deshielded aldehyde proton is a key diagnostic signal.
-
Verifying Substitution Patterns: The distinct AA'BB' splitting pattern of the 4-nitrophenyl group confirms the para substitution.
-
Identifying Heterocyclic Protons: The signals for the pyrazole C-H and N-H protons are unique identifiers of the core structure.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power and its ability to slow the exchange of the N-H proton, often allowing for its observation as a distinct, albeit broad, signal.
-
Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[4]
-
Data Acquisition: Acquire the spectrum at ambient temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Caption: Experimental workflow for ¹H NMR analysis.
Data Interpretation and Expected Spectrum
The ¹H NMR spectrum is predicted to show several key signals corresponding to the different protons in the molecule.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H (Pyrazole) | > 13.0 | Broad Singlet | 1H | Acidic proton, broad due to quadrupole effects and exchange. Shift is concentration and solvent dependent. |
| H -C=O (Aldehyde) | 9.5 - 10.5 | Singlet | 1H | Highly deshielded due to the anisotropy of the C=O bond and electron-withdrawing nature.[5] |
| C5-H (Pyrazole) | 8.5 - 9.0 | Singlet | 1H | Aromatic proton on an electron-deficient heterocyclic ring. |
| H -2', H -6' (Nitrophenyl) | 8.2 - 8.4 | Doublet | 2H | Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. |
| H -3', H -5' (Nitrophenyl) | 7.9 - 8.1 | Doublet | 2H | Meta to the NO₂ group, less deshielded than the ortho protons. |
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete structural assignment.
Expert Rationale
For this molecule, ¹³C NMR is crucial for:
-
Confirming Carbonyl Presence: The aldehyde carbonyl carbon has a characteristic chemical shift far downfield.
-
Assigning Aromatic/Heteroaromatic Carbons: Differentiating between the carbons of the pyrazole and nitrophenyl rings.
-
Verifying Connectivity: Using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to confirm the number of attached protons for each carbon (C, CH, CH₂, CH₃), which validates the overall structure.[6]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Record the spectrum on the same 400 MHz (or higher) spectrometer, switching to the ¹³C nucleus frequency (~100 MHz).
-
Data Acquisition: A standard proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. DEPT-135 and DEPT-90 experiments should also be run to aid in assignments.
-
Referencing: Calibrate the chemical shifts to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Data Interpretation and Expected Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |
| C =O (Aldehyde) | 185 - 195 | No Signal | Carbonyl carbons are highly deshielded. |
| C -3 (Pyrazole) | 150 - 155 | No Signal | Quaternary carbon attached to two nitrogen atoms and an aromatic ring. |
| C -4' (Nitrophenyl) | 147 - 150 | No Signal | Quaternary carbon directly attached to the electron-withdrawing NO₂ group. |
| C -1' (Nitrophenyl) | 138 - 142 | No Signal | Quaternary carbon attached to the pyrazole ring. |
| C -5 (Pyrazole) | 135 - 140 | Positive | Aromatic CH within the pyrazole ring. |
| C -2', C -6' (Nitrophenyl) | 128 - 132 | Positive | CH carbons ortho to the nitro group. |
| C -3', C -5' (Nitrophenyl) | 123 - 126 | Positive | CH carbons meta to the nitro group. |
| C -4 (Pyrazole) | 115 - 120 | No Signal | Quaternary carbon attached to the aldehyde group. |
FT-IR Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expert Rationale
FT-IR provides immediate, confirmatory evidence for the key functional groups:
-
Nitro Group (NO₂): The presence of two strong, characteristic stretching bands is definitive proof of this group.
-
Aldehyde Group (CHO): A strong carbonyl (C=O) stretch and the characteristic C-H aldehyde stretch confirm its presence.
-
N-H Bond: The N-H stretch of the pyrazole ring is a key indicator of the heterocyclic core.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. Causality: The KBr pellet method is ideal for solid samples, minimizing interference and producing sharp, well-defined spectra.
-
Background Collection: Collect a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
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Application Note & Protocols: Antimicrobial Screening of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of novel 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde derivatives. We present field-proven, step-by-step protocols for primary and secondary screening, including the agar disk diffusion and broth microdilution methods, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI). The causality behind experimental choices, data interpretation, and critical safety precautions are detailed to ensure robust and reproducible outcomes.
Introduction: The Rationale for Pyrazole Scaffolds in Antimicrobial Discovery
The pyrazole nucleus, a five-membered diazole ring, is a cornerstone in the development of therapeutic agents due to its metabolic stability and versatile chemical nature.[1][4] Its structure allows for diverse substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles.[5] The incorporation of a 4-nitrophenyl group can enhance the biological activity of a molecule, a feature observed in various pharmacologically active compounds. The carbaldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle for creating a library of derivatives (e.g., Schiff bases, hydrazones), further expanding the chemical space for antimicrobial screening.[6][7]
This guide outlines a hierarchical screening strategy, beginning with a qualitative assessment of antimicrobial activity and progressing to quantitative measures of potency. This approach efficiently identifies promising lead compounds for further development.
Synthesis Overview: The Vilsmeier-Haack Reaction
The parent compound, this compound, can be synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen compound. In this context, the reaction typically proceeds by treating a hydrazone derived from 4-nitroacetophenone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6][7][8] This foundational step provides the core scaffold from which a diverse library of derivatives can be generated for screening.
Hierarchical Antimicrobial Screening Workflow
A systematic approach is essential for efficiently screening a library of new chemical entities (NCEs). Our proposed workflow begins with a broad, qualitative primary screen to identify any compounds with antimicrobial activity, followed by a quantitative secondary screen to determine the potency of the active "hits."
Caption: High-level workflow for antimicrobial drug discovery.
Materials and Reagents
-
Test Compounds: this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Positive Control Antibiotics: Ciprofloxacin, Ampicillin, Chloramphenicol (for bacteria); Clotrimazole, Fluconazole (for fungi).
-
Microbial Strains (ATCC recommended):
-
Growth Media:
-
Reagents:
-
0.9% Sterile saline.
-
0.5 McFarland turbidity standard.
-
-
Equipment and Consumables:
-
Sterile Petri dishes (100 mm).
-
Sterile 6 mm paper disks.
-
Sterile 96-well microtiter plates.
-
Micropipettes and sterile tips.
-
Sterile swabs.
-
Incubator (35-37°C).
-
Laminar flow hood.
-
Spectrophotometer or turbidity meter.
-
Experimental Protocols
Preparation of Test Compounds and Controls
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each pyrazole derivative and control antibiotic in sterile DMSO.
-
Causality: DMSO is used as it is a strong aprotic solvent capable of dissolving a wide range of organic compounds and is generally inert towards microbial growth at the low final concentrations used in these assays.
-
-
Working Solutions: Further dilutions are made in the appropriate sterile broth (MHB or RPMI) for subsequent assays. The final concentration of DMSO in the assay should not exceed 1% v/v to avoid solvent-induced toxicity.
Protocol 1: Primary Screening - Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[12][13]
-
Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[12]
-
Causality: Standardizing the inoculum density is critical for reproducibility. A lawn of bacteria that is too dense can obscure the zones of inhibition, while a sparse lawn can lead to oversized zones, both resulting in inaccurate interpretations.[10]
-
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]
-
Disk Application: a. Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. b. Pipette a defined volume (e.g., 10 µL) of the 1 mg/mL test compound solution onto each disk. c. Apply disks containing the positive control antibiotic and a negative control (DMSO solvent only) on the same plate. d. Gently press the disks to ensure complete contact with the agar.[14]
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for yeast.
-
Data Collection: a. Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.[12]
Protocol 2: Quantitative Screening - Broth Microdilution for MIC
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] This protocol is based on CLSI guidelines.[17][18]
-
Plate Setup: a. Dispense 50 µL of sterile MHB (for bacteria) or RPMI (for fungi) into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the test compound working solution (e.g., at 128 µg/mL) to well 1.
-
Serial Dilution: a. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down. b. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound. c. Well 11 will serve as the growth control (no compound). d. Well 12 will serve as the sterility control (no compound, no inoculum).
-
Inoculum Preparation: a. Prepare a 0.5 McFarland suspension as described in Protocol 1. b. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.
-
Incubation: a. Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control (well 11).[19] The sterility control (well 12) should remain clear.
Protocol 3: Determining Bactericidal/Fungicidal Activity (MBC/MFC)
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plate.
Caption: Detailed workflow for MIC and MBC/MFC determination.
Data Analysis and Interpretation
Agar Disk Diffusion
The results are typically reported as the diameter of the zone of inhibition in millimeters. While this method is qualitative, larger zones generally suggest greater susceptibility. The results can be categorized, but formal interpretation requires standardized tables which are not available for novel compounds.
MIC/MBC Interpretation
The MIC value provides a quantitative measure of a compound's potency. A lower MIC value indicates greater potency.[20] The relationship between the MIC and MBC determines the nature of the antimicrobial effect:
-
Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4.
A bactericidal agent kills the target organism, whereas a bacteriostatic agent reversibly inhibits its growth.[16]
Data Presentation
Summarize the screening results in a clear, tabular format.
Table 1: Hypothetical Antimicrobial Activity Data for Pyrazole Derivatives
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| MIC (µg/mL) / MBC (µg/mL) | MIC (µg/mL) / MBC (µg/mL) | MIC (µg/mL) / MFC (µg/mL) | |
| Derivative 1 | 8 / 16 | >128 / NT | 32 / >128 |
| Derivative 2 | 4 / 8 | 16 / 32 | >128 / NT |
| Derivative 3 | >128 / NT | >128 / NT | >128 / NT |
| Ciprofloxacin | 0.5 / 1 | 0.25 / 0.5 | NA / NA |
| Clotrimazole | NA / NA | NA / NA | 1 / 2 |
| NT: Not Tested; NA: Not Applicable. |
Safety Precautions
Compounds containing a nitrophenyl group should be handled with care, as related substances like nitrophenols are classified as harmful or toxic.[21][22][23]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[21]
-
Handling: Handle solid compounds in a chemical fume hood to avoid inhalation of dust.[24][25] Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste and contaminated materials according to institutional and local environmental regulations.
-
General Hygiene: Wash hands thoroughly after handling the compounds and before leaving the laboratory.[25]
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Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity in Pyrazole-Based Compounds
Abstract
The pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with potent anti-inflammatory properties, including the well-known COX-2 inhibitor, Celecoxib.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of novel pyrazole-based compounds. We delve into the critical in vitro and in vivo assays, offering not just step-by-step protocols but also the scientific rationale behind experimental choices. This document is designed to ensure scientific integrity and generate robust, reproducible data for the confident progression of promising anti-inflammatory drug candidates.
Introduction: The Rationale for Targeting Inflammation with Pyrazole Compounds
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of various pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Key mediators of the inflammatory cascade include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]
Pyrazole derivatives have emerged as a privileged scaffold in the design of anti-inflammatory agents.[3][4][5] Their five-membered heterocyclic ring structure allows for versatile chemical modifications, enabling the fine-tuning of their biological activity.[3] Notably, the diaryl-substituted pyrazole motif is a hallmark of selective COX-2 inhibitors, which were developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 isoforms.[6] Beyond COX inhibition, pyrazole compounds have been shown to modulate other key inflammatory pathways, including the suppression of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway.[3]
This guide will provide a detailed roadmap for the preclinical evaluation of pyrazole-based compounds, starting with fundamental in vitro assays to establish mechanism of action and potency, followed by widely accepted in vivo models to assess efficacy in a physiological context.
Key Inflammatory Pathways and Molecular Targets
A thorough understanding of the underlying molecular mechanisms of inflammation is crucial for designing and interpreting anti-inflammatory assays. The following section outlines the key pathways and targets relevant to the evaluation of pyrazole-based compounds.
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in converting arachidonic acid into prostaglandins.[6]
-
COX-1: Is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and mediate platelet aggregation.[6]
-
COX-2: Is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[6]
Selective inhibition of COX-2 is a key therapeutic strategy for the treatment of inflammation, and many pyrazole-based anti-inflammatory drugs, such as Celecoxib, are potent and selective COX-2 inhibitors.[1][6]
The NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7][8] It is a transcription factor that controls the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus, where it drives the transcription of target genes. Inhibition of the NF-κB pathway is a promising strategy for the development of novel anti-inflammatory agents.
Caption: The canonical NF-κB signaling pathway.
In Vitro Anti-inflammatory Assays
In vitro assays are the first line of investigation for new chemical entities. They provide crucial information on the mechanism of action, potency, and selectivity of the compounds.
COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the inhibitory activity of pyrazole compounds against the two COX isoforms.
Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is based on the use of a commercial kit (e.g., Cayman Chemical, Cat. No. 560131).[10]
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Preparation: Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of each compound.
-
Assay Procedure:
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well of a 96-well plate.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow the compounds to bind to the enzymes.[11]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period to allow for prostaglandin synthesis.
-
Add a colorimetric substrate that reacts with the product of the COX reaction to produce a colored compound.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).[10]
Table 1: Example Data for COX Inhibition by Pyrazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyrazole A | 15.2 | 0.05 | 304 |
| Pyrazole B | 25.8 | 1.2 | 21.5 |
| Celecoxib | 10.5 | 0.08 | 131.25 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This cell-based assay is a cornerstone for evaluating the anti-inflammatory effects of compounds on cytokine production and signaling pathways. Murine macrophage cell lines like RAW 264.7 are commonly used.[12]
Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1 hour.[12]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[12]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[12][13][14]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values.
Protocol: Western Blot Analysis of NF-κB Translocation
-
Cell Treatment: Treat RAW 264.7 cells with pyrazole compounds and/or LPS as described above, but for a shorter duration (e.g., 30-60 minutes) to observe signaling events.
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Protein Quantification: Determine the protein concentration in each fraction using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Use loading controls (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction) to normalize the data.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear NF-κB p65 in compound-treated cells compared to LPS-stimulated cells indicates inhibition of translocation.
In Vivo Anti-inflammatory Assays
In vivo models are essential for evaluating the efficacy of drug candidates in a whole-organism context, providing insights into their pharmacokinetic and pharmacodynamic properties.[15]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[16][17] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar region of a rodent's paw.[16]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats or Swiss albino mice of a specific weight range.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (different doses of the pyrazole compound).[16]
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[16]
-
Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[16][17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[16]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Table 2: Example Data for Carrageenan-Induced Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Pyrazole C | 10 | 0.42 ± 0.03 | 50.6% |
| Pyrazole C | 20 | 0.28 ± 0.02 | 67.1% |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of compounds against chronic inflammation and resembles some aspects of human rheumatoid arthritis.[18][19] Arthritis is induced by a single injection of Complete Freund's Adjuvant (CFA).[18][19]
Protocol: Adjuvant-Induced Arthritis
-
Animals: Use susceptible rat strains like Lewis or Sprague-Dawley.[20]
-
Induction of Arthritis: Inject 0.1 mL of CFA containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) subcutaneously at the base of the tail or into a hind paw footpad.[18][21]
-
Compound Administration: Begin daily oral administration of the test compounds, vehicle, or a positive control (e.g., methotrexate) on a prophylactic or therapeutic schedule.
-
Assessment of Arthritis:
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4) that evaluates erythema and swelling.[22]
-
Paw Volume: Measure the volume of both hind paws at regular intervals.
-
Body Weight: Monitor changes in body weight as an indicator of systemic inflammation and compound toxicity.
-
-
Histopathology: At the end of the study, collect the joints for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the arthritis scores, paw volumes, and body weight changes between the treated and control groups.
Conclusion and Future Directions
The assays and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of pyrazole-based compounds as potential anti-inflammatory agents. A logical progression from in vitro mechanistic studies to in vivo efficacy models is crucial for identifying promising drug candidates. Future investigations could also include more advanced models, such as collagen-induced arthritis, and the assessment of a broader range of inflammatory biomarkers. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the development of safer and more effective anti-inflammatory therapies.
References
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Using 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde in heterocyclic synthesis
An Application Guide for Heterocyclic Synthesis Using 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound as a pivotal building block in modern heterocyclic synthesis. Pyrazole derivatives are foundational scaffolds in pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document elucidates the core reactivity of this compound and provides detailed, field-proven protocols for its application in constructing high-value fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and other key pharmacophores. Emphasis is placed on the causality behind experimental choices, mechanistic insights, and practical considerations for successful synthesis.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an ideal framework for designing molecules that interact with biological targets. The title compound, this compound, is a particularly valuable synthon for several reasons:
-
Bifunctional Reactivity: It possesses two key reactive sites: the aromatic aldehyde group at the 4-position and the pyrazole ring itself. The aldehyde is a versatile handle for C-C bond formation, while the pyrazole nitrogens can influence the electronic landscape and participate in further reactions.
-
Electronic Modulation: The strongly electron-withdrawing 4-nitrophenyl group at the 3-position significantly influences the reactivity of the pyrazole ring and the adjacent aldehyde, often enhancing its susceptibility to nucleophilic attack.
-
Synthetic Accessibility: Pyrazole-4-carbaldehydes are readily synthesized, most commonly via the Vilsmeier-Haack reaction, which involves the formylation of a suitable hydrazone precursor using a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5]
This guide focuses on leveraging these features to construct complex heterocyclic systems with high potential for biological activity.
Physicochemical Properties & Handling
A clear understanding of the starting material is critical for reproducible and safe experimentation.
| Property | Value | Source/Notes |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₀H₇N₃O₃ | --- |
| Molecular Weight | 217.18 g/mol | --- |
| Appearance | Typically a yellow or off-white solid | General observation |
| CAS Number | 21487-49-0 (for 1-phenyl derivative) | Note: CAS for the 1H-pyrazole is less common. The 1-phenyl derivative is often used as a reference.[6] |
| Solubility | Soluble in DMF, DMSO, hot ethanol; sparingly soluble in water. | Typical for this class of compounds. |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
Core Reactivity: The Knoevenagel Condensation
The aldehyde functionality is the primary reactive center for building new heterocyclic rings. Its most fundamental and widely used transformation is the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new C=C bond.[7][8]
Mechanism Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium carbonate). The base's role is to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The subsequent elimination of a water molecule yields the stable α,β-unsaturated product.[7][9]
Caption: Figure 1: Mechanism of Knoevenagel Condensation.
The resulting vinylidene dinitrile or ester-nitrile products are exceptionally versatile intermediates for subsequent cyclization reactions.
Application in Fused Heterocycle Synthesis
The true synthetic power of this compound is realized when it is used in multicomponent reactions (MCRs) to build fused ring systems in a single, efficient step.[10]
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of many kinase inhibitors and other therapeutic agents.[11][12] A common and efficient route to this system involves a three-component reaction between a 5-aminopyrazole, an aldehyde, and an active methylene compound.[13] In this application, our title compound serves as the critical aldehyde component.
Caption: Figure 2: General Synthetic Workflow.
The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition by the exocyclic amino group of the 5-aminopyrazole, followed by intramolecular cyclization and tautomerization/oxidation to yield the aromatic pyrazolo[3,4-b]pyridine core.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and are based on established methodologies adapted for the title compound.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)malononitrile, a key intermediate. The methodology is adapted from green chemistry procedures.[14]
-
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 19 mg)
-
Ethanol/Water (1:1, v/v), 10 mL
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of the 1:1 ethanol/water solvent mixture and stir for 5 minutes at room temperature to ensure mixing.
-
Add ammonium carbonate (0.2 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 20-30 minutes.
-
-
Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate using a Büchner funnel, wash thoroughly with cold water (2 x 10 mL), and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure dinitrile compound.
-
-
Expected Outcome: A yellow solid with an expected yield of >90%. The product can be characterized by ¹H NMR, IR (strong C≡N stretch ~2220 cm⁻¹), and Mass Spectrometry.[14]
Protocol 2: One-Pot Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol outlines a multicomponent synthesis of an amino-cyano-substituted pyrazolo[3,4-b]pyridine.[13][15]
-
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 173 mg)
-
Piperidine (catalytic amount, ~0.1 mL)
-
Ethanol (20 mL)
-
-
Procedure:
-
Combine the this compound (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in a 100 mL round-bottom flask.
-
Add 20 mL of absolute ethanol, followed by the catalytic amount of piperidine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Purification:
-
Cool the reaction mixture to room temperature. A solid product will often precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume in vacuo until a solid appears, then cool in an ice bath and filter.
-
Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
-
Expected Outcome: A crystalline solid. Characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm the structure of the fused heterocyclic system.
Troubleshooting and Key Considerations
-
Low Yields in MCR: Ensure all reagents are pure and dry, especially in non-aqueous solvents. The order of addition can sometimes matter; pre-forming the Knoevenagel adduct before adding the aminopyrazole may improve yields in stubborn cases.
-
Incomplete Reactions: If a reaction stalls, a slight increase in catalyst concentration or switching to a higher-boiling solvent (e.g., n-butanol) may drive it to completion. Microwave irradiation can also significantly reduce reaction times.[11]
-
Purification Challenges: The fused aromatic products can sometimes be poorly soluble. Recrystallization from high-boiling polar solvents like DMF or DMSO, followed by precipitation with water or an alcohol, can be an effective purification strategy.
Conclusion and Future Outlook
This compound is a robust and versatile platform for the assembly of complex, nitrogen-rich heterocyclic scaffolds. Its predictable reactivity in Knoevenagel condensations and multicomponent reactions makes it an invaluable tool for generating libraries of novel compounds for drug discovery and materials science. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this strategic starting material. Future work will likely focus on developing asymmetric variants of these reactions and expanding the scope to include an even wider array of fused heterocyclic systems.
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El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2018). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]
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Al-Hourani, B. J., Al-Awaida, W. A., Al-Abras, K. A., El-Elimat, T., & Al-Qtaitat, A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
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Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. Available at: [Link]
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Rashad, A. E., Hegab, M. I., & Abdel-Megeid, R. E. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. Available at: [Link]
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Narayana, B., Raj, K. K., & Ashalatha, B. V. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available at: [Link]
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Urbonas, D., Tumkevicius, S., & Vaskelis, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]
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Quiroga, J., Portilla, J., & Abonía, R. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Thorat, S. R., Telvekar, V. N., & Chitre, T. S. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Ghaedi, A., Mirtamizdoust, B., & Sadeghzadeh, M. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]
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El-Mekabaty, A., & El-Faham, H. (2017). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. ORCA. Available at: [Link]
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Rakib, E. M., Khouili, M., & Guillaumet, G. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC. Available at: [Link]
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Gricman, L., Tumkevicius, S., & Erent, M. (2021). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. Available at: [Link]
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Synthesis of Pyrazole Derivatives: A Detailed Guide for Medicinal and Process Chemistry
Introduction: The Enduring Importance of the Pyrazole Scaffold
First synthesized by Ludwig Knorr in 1883, the pyrazole ring system—a five-membered heterocycle with two adjacent nitrogen atoms—has become a cornerstone of modern medicinal chemistry.[1][2] Its remarkable structural versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Pyrazole derivatives are integral components of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and various kinase inhibitors for cancer therapy.[3][4] This wide spectrum of activity ensures that the development of robust, efficient, and safe synthetic routes to novel pyrazole analogues remains a critical focus for researchers in drug discovery and development.[5][6]
This technical guide provides a comprehensive overview of the experimental procedures for synthesizing pyrazole derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, offers detailed, replicable protocols for key reactions, and addresses critical aspects of purification, characterization, and safety.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8] This reaction is prized for its reliability, generally high yields, and the ready availability of starting materials.[8]
Reaction Mechanism and Causality
The Knorr synthesis proceeds via an acid-catalyzed condensation-cyclization pathway. Understanding this mechanism is key to controlling the reaction, particularly its regioselectivity when using unsymmetrical dicarbonyl compounds.[9][10]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is typically acid-catalyzed to activate the carbonyl group toward attack. This forms a reactive hydrazone intermediate.[11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This ring-closing step forms a non-aromatic, cyclic hydroxyl intermediate (a hydroxylpyrazolidine).[10]
-
Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule results in the formation of a stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.[10][11]
The choice of which carbonyl group is attacked first in an unsymmetrical diketone is influenced by both steric and electronic factors, as well as the reaction pH, which can often lead to a mixture of regioisomers.[10][11]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. They are designed as robust starting points that can be adapted and optimized for specific substrates and scales.
Safety First: Handling Hydrazine Derivatives
CRITICAL NOTE: Hydrazine and its derivatives (e.g., phenylhydrazine) are highly toxic, corrosive, and potential carcinogens.[4][12] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and impermeable gloves (nitrile or chloroprene).[4][13][14] An emergency shower and eyewash station must be readily accessible.[14] All hydrazine-containing waste is considered extremely hazardous and must be disposed of according to institutional guidelines.[4]
Protocol 1: Classic Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a modernized adaptation of Knorr's original 1883 synthesis, demonstrating the formation of a pyrazolone from a β-ketoester.[1][8]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0-1.1 eq)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Ethanol or 1-Propanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylhydrazine (e.g., 3.0 mmol) and ethyl acetoacetate (e.g., 3.0 mmol).[8]
-
Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and 3 drops of glacial acetic acid.[8]
-
Heating: Heat the reaction mixture to approximately 100°C (or to reflux) with vigorous stirring.[8]
-
Reaction Monitoring: Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate/70% hexanes). The reaction is typically complete within 1-2 hours.[8]
-
Work-up and Isolation: Once the reaction is complete, add hot water (e.g., 10 mL) to the hot reaction mixture with continued stirring.[8]
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to facilitate complete crystallization of the product.[8][11]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.[8]
-
Drying: Allow the product to air-dry on the funnel or in a desiccator to obtain the crude 1-phenyl-3-methyl-5-pyrazolone.
Protocol 2: Synthesis of the Drug Celecoxib
This protocol illustrates the synthesis of a complex pharmaceutical agent, Celecoxib, highlighting the industrial relevance of the Knorr synthesis. The key precursors are 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine.[3][15]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.0 eq)
-
Ethanol
-
Hydrochloric Acid (catalytic)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.[3]
-
Reagent Addition: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution, followed by a catalytic amount of hydrochloric acid.[3]
-
Heating: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours).[16]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting diketone is consumed.
-
Solvent Removal: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to remove acidic components and water-soluble impurities.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Celecoxib.[3]
Purification and Characterization
Crude reaction products almost always require purification. The choice of method depends on the physical properties of the pyrazole derivative.
Purification Techniques
| Technique | Principle | Best For | Key Considerations |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Crystalline solid products. | Solvent selection is critical. The compound should be soluble in the hot solvent and insoluble in the cold solvent.[5] Using a pre-heated funnel can prevent premature crystallization during hot filtration.[17] |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) as a mobile phase passes through. | Oily products or separating mixtures of solids with similar solubility. | Can be time-consuming. For basic pyrazoles, deactivating the silica gel with triethylamine may be necessary to prevent product loss on the column.[5][18] |
| Acid-Base Extraction | Converts the pyrazole into a water-soluble salt, allowing separation from non-basic impurities. | Purifying pyrazoles with a basic nitrogen atom from neutral or acidic impurities. | The pyrazole is dissolved in an organic solvent and washed with an aqueous acid (e.g., 1M HCl). The aqueous layer is then basified to precipitate the pure pyrazole.[19] |
Spectroscopic Characterization
Unambiguous characterization of the final product is essential to confirm its identity and purity.
Caption: Workflow from crude product to final characterization.
Typical Spectroscopic Data:
| Technique | Key Features for Pyrazole Derivatives |
| ¹H NMR | - Pyrazole Ring Protons: Typically appear in the aromatic region (δ 6.0-8.0 ppm). The H4 proton is often a triplet or singlet around δ 6.0-6.5 ppm, while H3 and H5 are further downfield.[20][21] - N-H Proton: If unsubstituted at N1, the N-H proton signal can be broad and its chemical shift is highly variable depending on solvent and concentration. It may not be observed due to rapid exchange.[22] |
| ¹³C NMR | - Pyrazole Ring Carbons: Resonances typically appear between δ 100-155 ppm. The C4 carbon is usually the most upfield (~105 ppm), while C3 and C5 are more downfield.[21][23] |
| IR Spectroscopy | - N-H Stretch: A broad band around 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles. - C=N Stretch: A characteristic absorption in the 1500-1600 cm⁻¹ region.[22] |
| Mass Spectrometry | Provides the molecular weight of the compound, confirming the molecular formula. The molecular ion peak (M⁺) is typically observed clearly.[24][25] |
Conclusion and Future Outlook
The Knorr synthesis and its modern variants remain the most powerful tools for accessing the medicinally vital pyrazole core. While the classic methods are robust, the field is continually evolving. Areas of active research include the development of one-pot, multicomponent reactions to increase efficiency, the use of green catalysts and aqueous reaction media to improve sustainability, and the exploration of safer alternatives to hazardous hydrazine reagents.[24][26][27] By understanding the fundamental principles and mastering the detailed protocols outlined here, researchers are well-equipped to contribute to the next generation of pyrazole-based therapeutics.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2015). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PubMed Central. Available at: [Link]
-
Gerus, I. I., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. Available at: [Link]
-
Patil, J. P., et al. (2018). An Efficient Protocol for the One Pot Synthesis of Pyranopyrazoles in Aqueous Medium using Triethanolamine as a Catalyst. Vinayakrao Patil Mahavidyalaya, Vaijapur. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Wang, Z., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]
-
Jiangxi Synergy Pharma. (2010). Synthesis method of celecoxib. Eureka | Patsnap. Available at: [Link]
-
Grellepois, F., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Environmental Health & Safety, University of Wisconsin-Madison. (2009). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Available at: [Link]
-
Environmental Health & Safety, UC Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
- Reddy, G. O., et al. (2011). Process for preparation of celecoxib. Google Patents.
-
ResearchGate. (2025). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Available at: [Link]
- Unknown. (n.d.). Knorr Pyrazole Synthesis.
-
Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. Available at: [Link]
- Hexion Specialty Chemicals Inc. (2011). Process for the purification of pyrazoles. Google Patents.
- Sanofi. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
- Hexion Specialty Chemicals Inc. (2011). Method for purifying pyrazoles. Google Patents.
-
ResearchGate. (2024). Various methods for the synthesis of pyrazole. Available at: [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester. Available at: [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]
-
Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Available at: [Link]
Sources
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- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. ehs.utoronto.ca [ehs.utoronto.ca]
- 14. Hydrazine - Wikipedia [en.wikipedia.org]
- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 22. researchgate.net [researchgate.net]
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- 24. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed to provide in-depth, actionable advice to troubleshoot and optimize your experimental work. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this resource to address the specific challenges you may encounter.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and offering practical solutions.
Low or No Yield of the Desired Product
Q1: My Vilsmeier-Haack formylation of 3-(4-nitrophenyl)-1H-pyrazole is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
A1: Low yields in this reaction often stem from issues with the Vilsmeier reagent, the reactivity of the pyrazole substrate, or the reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:
-
Vilsmeier Reagent Instability or Inactivity: The Vilsmeier reagent, a chloroiminium salt, is moisture-sensitive.[1]
-
Cause: The reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This reaction is exothermic and must be conducted under strictly anhydrous conditions.[1] Any moisture will decompose the reagent.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Use anhydrous DMF. Commercially available anhydrous DMF is recommended, or it can be dried over molecular sieves.
-
The addition of POCl₃ to DMF should be slow and dropwise, maintaining a low temperature (0-5 °C) using an ice bath to prevent reagent decomposition.[1][3]
-
-
-
Insufficient Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-withdrawing nature of the nitrophenyl group at the 3-position of the pyrazole can deactivate the ring towards formylation.[4]
-
Cause: The strong -NO₂ group reduces the electron density of the pyrazole ring, making the C4 position less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent.
-
Solution:
-
Increase Reaction Temperature: After the initial addition at low temperature, gradually increasing the temperature to 70-90 °C can provide the necessary energy to overcome the activation barrier.[2][5] Reaction times may also need to be extended, and progress should be monitored by Thin Layer Chromatography (TLC).[3]
-
Increase Reagent Equivalents: Using a higher molar ratio of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) relative to the pyrazole substrate can help drive the reaction to completion.[3][6]
-
-
-
Improper Work-up Procedure: The work-up is critical for isolating the product.
-
Cause: The reaction is typically quenched by pouring the mixture onto crushed ice.[6] If this is done too quickly, localized heating can occur, leading to product degradation. The pH of the aqueous solution after quenching is also important.
-
Solution:
-
Pour the reaction mixture slowly into a vigorously stirred ice-water mixture.[3]
-
After quenching, neutralize the mixture carefully with a base like sodium hydroxide or sodium bicarbonate solution to a neutral or slightly basic pH to precipitate the product.
-
-
Formation of Side Products
Q2: I'm observing significant side product formation in my reaction. What are these impurities and how can I minimize them?
A2: Side product formation can be attributed to several factors, including the reactivity of the starting materials and reaction conditions.
-
Decomposition of Starting Material or Product:
-
Cause: The combination of strong reagents (POCl₃) and potentially high temperatures can lead to the degradation of the pyrazole starting material or the aldehyde product.
-
Solution:
-
Maintain careful temperature control throughout the reaction.
-
Monitor the reaction by TLC to avoid unnecessarily long reaction times once the starting material is consumed.
-
-
-
Reaction at Other Positions:
Purification Challenges
Q3: I'm having difficulty purifying the final product. What are the best practices for purification?
A3: this compound is a solid, and purification can often be achieved through recrystallization or column chromatography.
-
Recrystallization:
-
Solvent Selection: A solvent screen is recommended to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether or hexanes is a good starting point for the mobile phase. The polarity can be adjusted based on the TLC analysis of the crude product.[6]
-
-
Product is Water-Soluble or Forms Emulsions:
-
Cause: The product may have some solubility in the aqueous layer during work-up, or emulsions can form during extraction, making phase separation difficult.[1]
-
Solution:
-
II. Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2] It is a widely used and effective method for the formylation of pyrazoles to produce pyrazole-4-carbaldehydes, which are valuable intermediates in medicinal chemistry.[1][8]
Q2: How is the Vilsmeier reagent prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile.[1] It is most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][2] This reaction is exothermic and must be performed under anhydrous conditions.[1]
Q3: What are the key safety precautions for this reaction?
A3: The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The quenching step with ice water should be performed slowly and carefully to control the exothermic reaction.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1][3] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate alongside the starting material.
Q5: What is the expected yield for this synthesis?
A5: The yields for Vilsmeier-Haack formylation of pyrazoles can vary widely depending on the substrate and reaction conditions. For activated pyrazoles, yields can be good to excellent. However, for deactivated substrates like 3-(4-nitrophenyl)-1H-pyrazole, yields may be more moderate. With optimization, it is reasonable to target yields in the range of 60-80%.
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Part A: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole
This precursor can be synthesized from 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one and hydrazine hydrate.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (1.0 eq) in ethanol.
-
Reagent Addition: Add 85% hydrazine hydrate (1.2 eq) to the solution.
-
Reaction: Heat the mixture at 60 °C for one hour.[9]
-
Work-up and Purification: Cool the reaction mixture. The product should crystallize out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain 3-(4-nitrophenyl)-1H-pyrazole.[9]
Part B: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the cooled DMF with constant stirring over 30-60 minutes, ensuring the temperature remains below 5 °C.[3]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 3-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[6] Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
The solid product should precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes solvent system.
-
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalents (relative to pyrazole) | Typical Quantity (for 10 mmol scale) | Notes |
| 3-(4-nitrophenyl)-1H-pyrazole | 1.0 | 1.89 g | Starting material |
| Anhydrous DMF | 5.0 (as solvent and reagent) | 3.65 g (3.86 mL) | Ensure it is anhydrous |
| Phosphorus Oxychloride (POCl₃) | 1.5 - 2.0 | 2.30 - 3.07 g (1.4 - 1.86 mL) | Add dropwise at 0-5 °C |
| Reaction Temperature | 80-90 °C | - | After initial addition at low temp |
| Reaction Time | 4-6 hours | - | Monitor by TLC |
| Expected Yield | - | ~1.3 - 1.7 g | 60-80% (after optimization) |
IV. Visualizations
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde via recrystallization. It is structured as a technical support center, offering in-depth protocols, troubleshooting advice in a direct question-and-answer format, and the scientific rationale behind each step.
I. Compound Overview and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrazole core, a versatile scaffold in medicinal chemistry. The presence of the nitrophenyl and carbaldehyde groups makes it a valuable intermediate for synthesizing a wide range of biologically active molecules. Effective purification is critical to remove synthetic by-products and ensure the integrity of subsequent reactions and biological assays. Recrystallization is the preferred method for this purpose, leveraging differences in solubility between the target compound and its impurities.
Due to the limited availability of specific experimental data for this compound in public literature, the following properties are estimated based on its chemical structure and data from closely related analogues.
| Property | Estimated Value / Observation | Rationale / Source |
| Molecular Formula | C₁₀H₇N₃O₃ | Calculated from structure |
| Molecular Weight | 217.18 g/mol | Calculated from structure |
| Appearance | Expected to be a yellow to orange solid | Nitroaromatic compounds are often colored. A related compound is a yellowish solid[1]. |
| Melting Point (m.p.) | ~190 - 215 °C | Based on analogues. 3-Phenyl-1H-pyrazole-4-carboxaldehyde melts at 142-147 °C[2]. The addition of a nitro group and other substituents significantly increases the melting point, with a similar nitrophenyl pyrazole derivative melting at 206–208 °C[1] and a pyrazoline at 195-198 °C[3]. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO) and alcohols (e.g., Ethanol, Isopropanol) when heated. Low solubility in non-polar solvents (e.g., Hexane, Toluene) and water. | General solubility trends for pyrazole derivatives suggest alcohols are good solvents[4][5]. A similar compound was recrystallized from ethyl acetate[3]. |
II. FAQs: Solvent Selection for Recrystallization
Choosing the correct solvent is the most critical step for a successful recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal solvent should:
-
Dissolve the target compound sparingly or not at all at room temperature , but exhibit high solubility at an elevated temperature (usually the solvent's boiling point).
-
Dissolve impurities well at all temperatures or not at all. This ensures impurities either remain in the cooled solution (mother liquor) or can be removed via hot filtration.
-
Be chemically inert , meaning it does not react with the compound being purified.
-
Have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Form well-defined, high-purity crystals upon cooling.
Q2: Which solvents should I screen for this compound?
Based on the structure and data from related compounds, the following solvents are recommended for an initial screening:
-
Primary Solvents to Test: Ethanol, Isopropanol, Ethyl Acetate, Acetone.
-
Secondary Solvents / Anti-solvents: Toluene, Water, Hexane.
Ethanol and ethyl acetate are often effective for pyrazole derivatives[3][4][5].
Q3: How do I perform a small-scale solvent screen?
-
Place approximately 20-30 mg of your crude compound into separate small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, vortexing after each drop, until you have added about 0.5 mL. Note the solubility at room temperature.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Observe the results: The best solvent is one that shows poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a large quantity of crystals upon cooling.
Q4: What if I can't find a suitable single solvent?
If no single solvent meets the criteria, a two-solvent (or mixed-solvent) system is an excellent alternative. This typically involves:
-
Solvent 1 ("Good" Solvent): A solvent in which your compound is highly soluble, even at room temperature.
-
Solvent 2 ("Bad" or "Anti-solvent"): A solvent in which your compound is poorly soluble at all temperatures.
The two solvents must be fully miscible with each other. Common pairs for a compound like this might include Ethanol/Water , Acetone/Water , or Ethyl Acetate/Hexane . The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the point of saturation).
III. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first if a suitable solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., Ethanol) in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent just until all the solid dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) or colored impurities are present, this step is necessary.
-
For colored impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes.
-
Set up a gravity filtration apparatus (stemless or short-stem funnel with fluted filter paper) into a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper. Work quickly to prevent the compound from crystallizing prematurely in the funnel. Causality: Vacuum filtration is not used here because the reduced pressure would cause the hot solvent to boil, leading to rapid evaporation and premature crystallization, which traps impurities.
-
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Causality: The solvent must be ice-cold to minimize redissolving the purified crystals.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Then, transfer the crystals to a watch glass or weighing dish to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: General workflow for single-solvent recrystallization.
IV. Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Q5: My compound won't dissolve in the hot solvent, even after adding a lot. What's wrong?
-
Possible Cause 1: Incorrect Solvent Choice. The solvent may simply be a poor solvent for your compound. Re-evaluate your solvent screen.
-
Possible Cause 2: Insufficient Solvent. You may not have added enough solvent yet. Continue adding small portions of hot solvent until no more solid appears to dissolve.
-
Possible Cause 3: Insoluble Impurities. If a small amount of material remains undissolved after adding a significant amount of hot solvent, it is likely a highly insoluble impurity. Do not keep adding solvent to dissolve it. Instead, perform a hot gravity filtration to remove the impurity and then proceed with the filtrate.
Q6: The solution is cooling, but no crystals are forming. What should I do?
-
Possible Cause 1: Too Much Solvent. This is the most common reason for crystallization failure. Your solution is not supersaturated.
-
Solution: Gently heat the solution to boil off some of the solvent (5-10% of the volume) in a fume hood and then allow it to cool again.
-
-
Possible Cause 2: Supersaturation without Nucleation. The solution may be supersaturated but requires a nucleation site to begin crystallization.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal nucleation.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Q7: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution cools too quickly from a highly concentrated state.
-
Solution 1: Re-dissolve and Cool Slower. Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools as slowly as possible (e.g., by placing the flask in a beaker of hot water and letting them cool together).
-
Solution 2: Change Solvent System. The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent system.
Q8: My final crystals are still colored. How can I get a pure, colorless/pale yellow product?
-
Possible Cause: Co-crystallization of Impurities. The colored impurities may have similar solubility properties to your product.
-
Solution: Redissolve the crystals in fresh hot solvent and add a very small amount of decolorizing (activated) charcoal. Boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration and proceed with the recrystallization. Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.
-
Q9: My final yield is very low. Where did my product go?
-
Possible Cause 1: Too Much Solvent Was Used. A significant portion of your product may still be dissolved in the mother liquor.
-
Possible Cause 2: Premature Crystallization. Product may have crystallized in the filter paper during hot filtration.
-
Possible Cause 3: Excessive Washing. Washing the crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a substantial amount of product.
-
Solution: To check for product in the mother liquor, you can try evaporating the solvent to see how much solid residue remains. If a large amount is recovered, you can attempt to re-purify this second crop, though it will likely be less pure than the first.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
V. References
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available at: [Link]
-
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available at: [Link]
-
What solvent should I use to recrystallize pyrazoline? ResearchGate. Available at: [Link]
-
WO2011076194A1 - Method for purifying pyrazoles. Google Patents. Available at:
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry. Available at: [Link]
Sources
Technical Support Center: Synthesis of Pyrazole-4-Carbaldehydes
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance on the synthesis of pyrazole-4-carbaldehydes, focusing on troubleshooting common byproducts and optimizing reaction outcomes. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry, and their efficient synthesis is paramount.[1] This resource addresses the most frequent challenges encountered during their synthesis, particularly via the Vilsmeier-Haack reaction.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that users commonly encounter during their experiments. Each answer provides a causal explanation and actionable solutions to guide your research.
FAQ 1: My Vilsmeier-Haack reaction has a low or no yield. What are the likely causes?
This is the most common issue and can often be traced back to the quality and handling of the reagents or suboptimal reaction conditions.[3][5]
Plausible Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.[3][5] It is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5] If either of these reagents contains water, the reagent will decompose, halting the reaction.
-
Low Substrate Reactivity: The pyrazole ring must be sufficiently electron-rich to be attacked by the Vilsmeier reagent.[6] Electron-withdrawing groups on the pyrazole ring can significantly decrease its reactivity.[7]
-
Solution: For less reactive substrates, consider increasing the stoichiometry of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents).[5] You may also need to increase the reaction temperature or prolong the reaction time.[3][5] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[3][5]
-
-
Product Decomposition During Workup: The workup for a Vilsmeier-Haack reaction is highly exothermic and involves quenching with a base.[3][5] The aldehyde product can be sensitive to harsh pH conditions or high temperatures.
FAQ 2: My TLC shows multiple spots. What is the likely identity of the major byproduct?
The formation of multiple products typically points to issues with regioselectivity or over-reaction.
Plausible Causes & Solutions:
-
Regioisomeric Byproducts (e.g., Pyrazole-5-carbaldehyde): While formylation of pyrazoles generally occurs at the electron-rich C4 position[8], substituents on the ring can direct the formylation to other positions, like C5.[6] This can lead to a mixture of regioisomers that are often difficult to separate.
-
Solution: The regioselectivity is highly dependent on the substitution pattern of the pyrazole. Carefully analyze your starting material. In some cases, using a different synthetic strategy or modifying reaction conditions (e.g., solvent, temperature) may improve selectivity. Protective groups may be necessary to block other reactive sites.
-
-
Di-formylation: Using a large excess of the Vilsmeier reagent or running the reaction at elevated temperatures for extended periods can sometimes lead to the formylation of the product itself, resulting in a di-formylated pyrazole.[3]
FAQ 3: I isolated a significant amount of pyrazole-4-carboxylic acid. How did this happen?
The presence of the corresponding carboxylic acid is a clear indication of over-oxidation of the desired aldehyde product.
Plausible Causes & Solutions:
-
Oxidation During Workup or Purification: Aldehydes are susceptible to oxidation, which can occur if the reaction workup is exposed to air for prolonged periods, especially under basic conditions. Certain purification methods, like chromatography on non-neutral silica gel, can also promote oxidation.
-
Solution: Minimize the exposure of the product to air and strong bases during workup. After extraction, quickly dry the organic layer and remove the solvent. If purification by column chromatography is necessary, consider using a less acidic grade of silica gel or neutralizing it with a small amount of triethylamine in the eluent. The conversion of pyrazole-4-carbaldehydes to their corresponding carboxylic acids is a known transformation, often carried out intentionally with oxidizing agents like H₂O₂.[9][10]
-
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing common issues during the synthesis of pyrazole-4-carbaldehydes.
Caption: A logical workflow for troubleshooting pyrazole-4-carbaldehyde synthesis.
Byproduct Formation Mechanism
Understanding the mechanism of byproduct formation is key to preventing it. The Vilsmeier-Haack reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes-MedSci.cn [medsci.cn]
Technical Support Center: Synthesis of Pyrazole Derivatives Using Alternative Solvents
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition from traditional volatile organic solvents to more sustainable, alternative solvent systems. Here, we address common challenges and frequently asked questions encountered during experimental work, providing in-depth, field-proven insights to ensure the successful implementation of greener synthetic methodologies.
Introduction: The Shift Towards Sustainable Pyrazole Synthesis
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] Traditionally, their synthesis has relied on volatile organic solvents (VOCs) which pose significant environmental and health risks.[4][5] The principles of green chemistry necessitate a shift towards more benign reaction media.[3][6] This guide focuses on the practical application of alternative solvents such as water, deep eutectic solvents (DESs), and ionic liquids (ILs), as well as solvent-free approaches, to foster a more sustainable research environment.[1][3][4][7]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative solvents for pyrazole synthesis?
Alternative solvents offer a multitude of benefits that align with the principles of green chemistry.[3] Key advantages include:
-
Environmental and Safety Profile: Many alternative solvents, such as water and biodegradable DESs, are non-toxic and non-flammable, significantly reducing environmental pollution and laboratory hazards.[1][5][8]
-
Enhanced Reaction Rates and Yields: Solvents like DESs and ILs can accelerate reaction rates and often lead to higher product yields compared to conventional solvents.[1][5][9] This is often attributed to their unique properties, such as high polarity and hydrogen bonding capabilities, which can stabilize transition states.[10]
-
Improved Selectivity: The use of green solvents can lead to higher selectivity, minimizing the formation of unwanted by-products.[1][5]
-
Catalyst and Solvent Recyclability: Many ionic liquids and deep eutectic solvents can be recovered and reused, making the overall process more economical and sustainable.[11][12][13]
-
Operational Simplicity: In many cases, reactions in alternative solvents offer simpler work-up procedures.[3][9] For instance, in aqueous synthesis, the product may precipitate and can be isolated by simple filtration.
Q2: I am considering switching to a deep eutectic solvent (DES) for my pyrazole synthesis. Which DES should I start with and why?
A good starting point for many pyrazole syntheses is a choline chloride (ChCl)-based DES. Choline chloride is a readily available, inexpensive, and biodegradable quaternary ammonium salt.[9] It can be combined with various hydrogen bond donors (HBDs) to form a DES.
A commonly used and effective DES is a mixture of choline chloride and urea .[9][14] This combination is thermally stable, has a low melting point, and has been shown to be an efficient medium for the synthesis of various pyrazole derivatives, including pyranopyrazoles.[9][14] It can act as both a solvent and a catalyst, promoting the reaction through hydrogen bonding interactions.[9][10]
Another option is a glucose-based DES , which is biocompatible and has been successfully used for the catalyst-free synthesis of pyrazole-4-carbonitrile derivatives.[8]
The choice of DES can be tailored to your specific reaction. Below is a table summarizing some common DESs for pyrazole synthesis:
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Notable Applications in Pyrazole Synthesis |
| Choline Chloride | Urea | 1:2 | Synthesis of dihydropyrano[2,3-c]pyrazoles[9][14] |
| Choline Chloride | Glycerol | 1:2 | General pyrazole synthesis |
| Choline Chloride | Ethylene Glycol | 1:2 | Synthesis of substituted pyrazoles |
| Glucose | Urea | 1:1 | Catalyst-free synthesis of pyrazole-4-carbonitriles[8] |
Q3: My reaction yield is low when using water as a solvent. What are the common causes and how can I troubleshoot this?
Low yields in aqueous media can be frustrating, but they are often surmountable. Here are the primary culprits and their solutions:
-
Poor Solubility of Reactants: While the final pyrazole product might be insoluble in water, the starting materials must have some degree of solubility to react.
-
Troubleshooting:
-
Co-solvents: Introduce a small amount of a water-miscible organic solvent like ethanol or PEG-400 to improve the solubility of your reactants.[7]
-
Phase-Transfer Catalysts: Employ a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between water-insoluble organic reactants and water-soluble reagents.[15]
-
Micellar Catalysis: Use a surfactant like cetyltrimethylammonium bromide (CTAB) to form micelles, creating a microenvironment that can solubilize organic reactants and promote the reaction.[7]
-
-
-
Unfavorable Reaction Kinetics: The reaction may be too slow in water at the attempted temperature.
-
Troubleshooting:
-
Increase Temperature: If your reactants and products are stable, increasing the reaction temperature can significantly improve the reaction rate.
-
Catalysis: Introduce a water-tolerant catalyst. Both homogeneous catalysts like FeCl3-PVP and heterogeneous catalysts such as CeO2/SiO2 have been shown to be effective in aqueous pyrazole synthesis.[7]
-
-
-
Product Degradation: The synthesized pyrazole might be susceptible to hydrolysis or other degradation pathways in water, especially under acidic or basic conditions or at elevated temperatures.[16]
-
Troubleshooting:
-
pH Control: Buffer the reaction mixture to maintain a pH where your product is stable.
-
Milder Conditions: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[16]
-
-
Caption: Troubleshooting workflow for low pyrazole synthesis yields in water.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyrazole Synthesis
Problem: When synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, a mixture of two regioisomers is often obtained, complicating purification and reducing the yield of the desired product.[16]
Causality: The formation of regioisomers is a classic challenge in pyrazole synthesis.[16] It arises from the two possible initial condensation points between the hydrazine and the 1,3-dicarbonyl compound. The reaction pathway is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.
Solutions:
-
Choice of Hydrazine: The nature of the substituent on the hydrazine can direct the regioselectivity. For instance, using N-tosylhydrazine can favor the formation of a single regioisomer.[15][17]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the regioselectivity. Experimenting with different green solvents (e.g., water, ethanol, DESs) can help in identifying conditions that favor one isomer over the other.
-
Catalyst Control: The use of specific catalysts can direct the reaction towards a particular regioisomer. For example, ytterbium perfluorooctanoate has been reported to provide good regioselectivity in a multicomponent synthesis of polysubstituted pyrazoles.[18]
-
Protecting Group Strategy: In some cases, a protecting group can be used to block one of the carbonyl groups of the 1,3-dicarbonyl compound, forcing the initial condensation to occur at the other carbonyl. The protecting group is then removed in a subsequent step.
Issue 2: Difficulty in Product Isolation from Deep Eutectic Solvents (DESs) or Ionic Liquids (ILs)
Problem: While DESs and ILs are excellent reaction media, their low volatility and high viscosity can make product isolation challenging compared to traditional volatile solvents.
Causality: Unlike volatile organic solvents that can be easily removed by rotary evaporation, DESs and ILs are non-volatile. Therefore, product isolation typically relies on extraction or precipitation.
Solutions:
-
Liquid-Liquid Extraction:
-
Add water to the reaction mixture. Many pyrazole derivatives are hydrophobic and will precipitate upon the addition of water. The product can then be collected by filtration.[15]
-
If the product does not precipitate, perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The product will partition into the organic layer, which can then be separated and the solvent evaporated.[13] The DES or IL will remain in the aqueous phase and can potentially be recovered and reused.
-
-
Solid-Phase Extraction (SPE): SPE can be an effective method for isolating the product and removing the DES or IL. The choice of the solid phase and eluting solvent will depend on the properties of your pyrazole derivative.
-
Distillation/Sublimation: If your pyrazole derivative is thermally stable and has a sufficiently low boiling or sublimation point, it may be possible to isolate it from the non-volatile DES or IL by distillation or sublimation under reduced pressure.
Caption: Workflow for product isolation from DES or IL media.
Issue 3: Incomplete Reaction or Long Reaction Times in Solvent-Free or Mechanochemical Synthesis
Problem: When performing a solvent-free reaction, either by thermal heating or mechanochemical methods (e.g., ball milling), the reaction may not go to completion or may require excessively long reaction times.[19][20]
Causality: In solvent-free reactions, efficient mixing of the reactants is crucial for the reaction to proceed.[19] If the reactants are not intimately mixed, the reaction will only occur at the interface between the solid particles, leading to slow and incomplete conversion.
Solutions:
-
Mechanochemical Grinding/Ball Milling: This is a highly effective technique for ensuring intimate mixing of solid reactants.[19][20][21] The high energy input from grinding or ball milling can also provide the activation energy for the reaction to occur at room temperature.
-
Catalyst Addition: The addition of a catalytic amount of a substance can significantly accelerate the reaction. For example, tetrabutylammonium bromide (TBAB) has been used as a catalyst in the solvent-free synthesis of pyrazoles.[4][22]
-
Liquid-Assisted Grinding (LAG): Add a very small amount of a liquid that does not dissolve the reactants but can facilitate their interaction. This can sometimes dramatically improve the reaction rate in mechanochemical synthesis.
-
Microwave or Ultrasound Irradiation: These energy sources can be very effective for promoting solvent-free reactions.[23][24][25][26][27] Microwaves can rapidly heat the reaction mixture, while ultrasound can promote mixing and mass transfer through cavitation.[25][28]
Experimental Protocols
Protocol 1: Synthesis of Dihydropyrano[2,3-c]pyrazoles in a Deep Eutectic Solvent
This protocol is adapted from a method utilizing a choline chloride-urea deep eutectic solvent as both the reaction medium and catalyst.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Choline chloride (2 mmol)
-
Urea (4 mmol)
Procedure:
-
Prepare the DES: In a round-bottom flask, combine choline chloride (2 mmol) and urea (4 mmol). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Add Reactants: To the pre-formed DES, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-15 minutes.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Ultrasound-Assisted Synthesis of Pyrazoles in Water
This protocol is a green, catalyst-free method for the synthesis of pyrazoles in water under ultrasonic irradiation.[29]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine derivative (1 mmol)
-
Deionized water (5 mL)
Procedure:
-
Combine Reactants: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1 mmol), and deionized water (5 mL).
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture at a controlled temperature (e.g., 30 °C).
-
Reaction Monitoring: Monitor the reaction by TLC. Reaction times are typically in the range of 30-60 minutes.[29]
-
Work-up and Isolation: Upon completion, the product often precipitates from the aqueous solution. Collect the solid by filtration. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
References
- Aheer, A. K., Choupra, K., Jain, M., & Sharma, A. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 02, a26814357.
- BenchChem. (2025).
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7, 297–312.
- ResearchGate. (2025).
- Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
- ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28799–28811.
- ResearchGate. (n.d.).
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- Taylor & Francis Online. (2016). Green and highly efficient synthesis of pyranopyrazoles in choline chloride/urea deep eutectic solvent.
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). OUCI.
- NIH. (n.d.). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds.
- An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radi
- MDPI. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). (PDF) Synthesis of Substituted Pyrazoles using Ionic Liquid.
- Journal of Synthetic Chemistry. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3].
- Indian Academy of Sciences. (n.d.).
- Royal Society of Chemistry. (2016). 4.1.3.2. Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating.
- Thieme. (2014). Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling. Synfacts, 10(03), 0246.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
- ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling.
- bepls. (2022).
- Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Synthesis, 20(6), 661-678.
- ResearchGate. (2011). A simple and efficient synthesis of pyrazoles in water. Tetrahedron Letters, 52(43), 5649-5652.
- Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.
- Longdom Publishing. (n.d.).
- PubMed Central. (2017). Ultrasound for Drug Synthesis: A Green Approach. Pharmaceuticals, 10(2), 52.
- ResearchGate. (2025).
- ResearchGate. (2025). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions.
- ResearchGate. (n.d.). Ultrasound‐assisted green solvent‐mediated synthesis of 2,4‐disubstituted‐1,3‐thiazoles.
- Semantic Scholar. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.). Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity.
- Scribd. (n.d.). Synthesis of Substituted Pyrazolines in DES.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
Sources
- 1. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
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- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
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- 9. tandfonline.com [tandfonline.com]
- 10. d-nb.info [d-nb.info]
- 11. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Side Reactions in the Synthesis of Schiff Bases from Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based Schiff bases are a cornerstone in modern medicinal chemistry and materials science, valued for their diverse biological activities and versatile applications.[1][2][3] The synthesis, which typically involves the condensation of a pyrazole aldehyde with a primary amine, appears straightforward. However, this reaction is often plagued by side reactions that can complicate product purification, reduce yields, and lead to ambiguous characterization data. This guide, structured in a question-and-answer format, serves as a comprehensive technical resource to troubleshoot common issues encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is not proceeding to completion, leaving a significant amount of unreacted pyrazole aldehyde. What are the potential causes and how can I resolve this?
A1: Several factors can contribute to incomplete conversion in Schiff base synthesis. Here are the most common culprits and their solutions:
-
Suboptimal Catalysis: The condensation reaction is often catalyzed by a small amount of acid or base.
-
Causality: An acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. A base catalyst can deprotonate the amine, increasing its nucleophilicity. An inappropriate catalyst or an incorrect concentration can stall the reaction.
-
Solution: For most pyrazole aldehyde condensations, a few drops of glacial acetic acid are sufficient to catalyze the reaction effectively.[4][5] If the reaction is still sluggish, a stronger acid like p-toluenesulfonic acid (p-TSA) can be used, but care must be taken to avoid acid-catalyzed side reactions. Monitoring the reaction pH can also be beneficial.
-
-
Equilibrium and Water Removal: Schiff base formation is a reversible reaction, with water as a byproduct.
-
Causality: The accumulation of water can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.
-
Solution: Employing a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene or benzene) is a highly effective method for the continuous removal of water, driving the reaction forward. Alternatively, adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, directly to the reaction mixture can also be effective.
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Causality: Polar protic solvents like ethanol and methanol are commonly used as they can solubilize both the pyrazole aldehyde and the amine.[1][4] However, their ability to hydrogen bond can sometimes hinder the reaction.
-
Solution: If solubility is not an issue, switching to an aprotic solvent like toluene in conjunction with a Dean-Stark trap is often the best approach. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[6]
-
-
Steric Hindrance: Bulky substituents on either the pyrazole aldehyde or the amine can sterically hinder the approach of the nucleophilic amine to the electrophilic carbonyl carbon.
-
Causality: This increased steric bulk raises the activation energy of the reaction, slowing it down.
-
Solution: Increasing the reaction temperature (e.g., refluxing for an extended period) can provide the necessary energy to overcome this barrier. In some cases, using a more potent catalyst may also be beneficial.
-
Q2: I'm observing an unexpected side product with different characteristics (color, solubility) from my desired Schiff base. What could it be?
A2: The formation of unexpected side products is a common challenge. Here are some of the most likely culprits:
-
Self-Condensation of the Pyrazole Aldehyde: Under certain conditions, particularly with strong base catalysis, pyrazole aldehydes can undergo self-condensation.
-
Mechanism: This is an aldol-type reaction where the enolate of one aldehyde molecule attacks the carbonyl group of another, leading to the formation of a larger, often colored, and less soluble byproduct.[7]
-
Mitigation: Avoid using strong bases as catalysts. If a base is necessary, a milder one like triethylamine or piperidine is preferable.[8] Maintaining a 1:1 stoichiometry of the aldehyde and amine can also help to favor the desired reaction.
-
-
Aza-Michael Addition: If either the pyrazole aldehyde or the amine contains an activated double bond (an α,β-unsaturated system), an aza-Michael addition can occur.[9][10]
-
Mechanism: The amine can act as a nucleophile and add to the β-carbon of the Michael acceptor, competing with the desired imine formation.[11][12] This is particularly relevant when using functionalized starting materials.
-
Mitigation: This side reaction can be minimized by carefully controlling the reaction temperature; aza-Michael additions are often more favorable at lower temperatures. Alternatively, protecting the Michael acceptor functionality before the condensation reaction may be necessary.
-
-
Formation of Aminals/Hemiaminals: Hemiaminals are intermediates in Schiff base formation.
-
Mechanism: The initial addition of the amine to the aldehyde forms a hemiaminal. This can then react with another molecule of the amine to form an aminal, especially if there is an excess of the amine.
-
Mitigation: Using a strict 1:1 stoichiometry of reactants and ensuring the effective removal of water will promote the dehydration of the hemiaminal to the desired imine.
-
Below is a diagram illustrating the intended reaction pathway versus potential side reactions:
Caption: Reaction pathways in Schiff base synthesis.
Q3: My purified product is colored, and I suspect oxidation. How can I prevent this and effectively purify my Schiff base?
A3: Pyrazole moieties and the resulting Schiff bases can be susceptible to oxidation, leading to colored impurities.
-
Causes of Oxidation:
-
Prolonged heating in the presence of air can lead to the oxidation of the pyrazole ring or other sensitive functional groups.
-
Trace metal impurities can catalyze oxidative side reactions.
-
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[4] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is a powerful tool.[13] A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some impurities. For example, washing with a non-polar solvent like hexane can remove unreacted aldehyde.
-
Q4: The NMR spectrum of my product is complex, suggesting the presence of isomers or tautomers. How can I definitively characterize my product?
A4: The structural complexity of Schiff bases can indeed lead to complicated NMR spectra.
-
E/Z Isomerism: The C=N double bond of the imine can exist as either the E or Z isomer.
-
Identification: The two isomers will give rise to two distinct sets of signals in the NMR spectrum. The major isomer can often be identified using 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlations between protons that are close to each other.
-
-
Imine-Enamine Tautomerism: Some Schiff bases can exist in equilibrium with their enamine tautomer.[14]
-
Identification: This tautomerism will also lead to an additional set of signals in the NMR spectrum. The presence of a vinyl proton signal and a broader N-H signal are indicative of the enamine form. Variable temperature NMR studies can also be helpful, as the equilibrium between tautomers is often temperature-dependent.
-
-
Comprehensive Spectroscopic Analysis: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H NMR: Look for the characteristic azomethine proton (-CH=N-) signal, which typically appears as a singlet in the range of δ 8.5-10.0 ppm.[4]
-
¹³C NMR: The carbon of the azomethine group usually appears in the range of δ 150-165 ppm.[2]
-
FT-IR: A strong absorption band in the region of 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration.
-
Mass Spectrometry: This will confirm the molecular weight of the desired product.[2]
-
| Spectroscopic Data for a Typical Pyrazole Schiff Base | |
| Technique | Characteristic Signal |
| ¹H NMR | δ 8.5-10.0 ppm (s, 1H, -CH=N-) |
| ¹³C NMR | δ 150-165 ppm (C=N) |
| FT-IR | 1600-1650 cm⁻¹ (C=N stretch) |
| Mass Spec | [M+H]⁺ corresponding to the calculated molecular weight |
Detailed Experimental Protocols
Protocol 1: General Synthesis of a Pyrazole-Schiff Base
-
To a solution of the pyrazole aldehyde (1.0 eq) in ethanol (10 mL/mmol of aldehyde), add the primary amine (1.0 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Experimental Workflow for Synthesis and Purification
Caption: Workflow for Schiff base synthesis and purification.
References
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
-
The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis. ResearchGate. Available at: [Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. PubMed Central. Available at: [Link]
-
Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Scheme 1. Synthesis of Pyrazole schiff base hybrid. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Available at: [Link]
-
Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. Available at: [Link]
-
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed. Available at: [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]
-
Asymmetric Michael Addition of Glycine-Derived Schiff Bases to Azadienes Catalyzed by a Quinidine-Derived Chiral Catalyst. ResearchGate. Available at: [Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PubMed Central. Available at: [Link]
-
(PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
(PDF) Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II) removal and antibacterial inhibition. ResearchGate. Available at: [Link]
-
Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). National Institutes of Health. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of Schiff bases and pyrazole derivatives derive from chalcones, (2E)- 1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Yavuz Lab. Available at: [Link]
-
Physical constants of pyrazole Schiff bases. ResearchGate. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]
-
Synthesis of new azo schiff bases of pyrazole derivatives and their spectroscopic and theoretical investigations. OUCI. Available at: [Link]
-
Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. Journal of Education and Science. Available at: [Link]
-
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. International Journal of Applied Chemistry. Available at: [Link]
-
(PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ResearchGate. Available at: [Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Wiley Online Library. Available at: [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
-
Self-condensation. Wikipedia. Available at: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Leeds. Available at: [Link]
Sources
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Microwave-Assisted Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
An in-depth guide to navigating the complexities of microwave-assisted synthesis for 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, designed for chemical researchers and drug development professionals.
Welcome to the technical support guide for the synthesis of this compound. This document, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific microwave-assisted organic synthesis (MAOS). Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry, serving as precursors for a multitude of bioactive compounds.[1] The application of microwave irradiation significantly accelerates the Vilsmeier-Haack formylation, a key reaction in this synthesis, offering substantial reductions in reaction time and often leading to improved yields compared to conventional heating methods.[2]
This guide is structured to address practical challenges, explaining the causality behind experimental choices to ensure a robust and reproducible workflow.
Reaction Overview and Mechanism
The synthesis is typically a two-step process. First, 4-nitroacetophenone reacts with a hydrazine (in this case, often phenylhydrazine is used to create a 1-phenyl substituted pyrazole, though hydrazine hydrate can also be used for a 1-H pyrazole) to form a hydrazone intermediate. This intermediate then undergoes a microwave-assisted Vilsmeier-Haack reaction for cyclization and formylation to yield the final product.
The Vilsmeier-Haack reagent, a chloroiminium ion, is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic reagent is attacked by the electron-rich hydrazone, initiating cyclization and subsequent formylation at the 4-position of the newly formed pyrazole ring.
Reaction Scheme
Caption: Overall two-step synthesis pathway.
Vilsmeier-Haack Mechanism Visualization
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Experimental Protocol and Data
The following is a generalized microwave-assisted protocol. Researchers should optimize parameters based on the specific microwave reactor available.
Step-by-Step Experimental Workflow
-
Hydrazone Synthesis:
-
In a flask, dissolve 4-nitroacetophenone (1 eq.) and phenylhydrazine (1 eq.) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Irradiate the mixture in a microwave reactor at 80-100°C for 3-5 minutes.[6]
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice to precipitate the hydrazone. Filter and dry the solid.
-
-
Vilsmeier-Haack Reaction:
-
In a separate, dry microwave-safe vessel, prepare the Vilsmeier reagent by slowly adding POCl₃ (3 eq.) to ice-cold DMF (10 vol). Caution: This is a highly exothermic reaction and must be done slowly in an ice bath within a fume hood.
-
Add the synthesized hydrazone (1 eq.) to the freshly prepared Vilsmeier reagent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5-15 minutes at a temperature of 70-90°C.[1][7]
-
After cooling, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the solution slowly with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is reached.
-
The solid product precipitates out. Filter, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
-
Workflow Diagram
Caption: Step-by-step experimental workflow.
Table 1: Comparison of Synthesis Methods
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 3-7 hours | 5-15 minutes[1] |
| Typical Yield | 60-75% | 80-95%[8] |
| Energy Source | Oil bath / Heating mantle | Microwave Irradiation |
| Solvent/Reagent | DMF, POCl₃ | DMF, POCl₃ |
| Key Advantage | Established methodology | Drastic time reduction, higher yield, energy efficiency[2] |
Troubleshooting Guide
Q1: I am getting a very low yield or no product at all. What could be wrong?
A1: This is a common issue that can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. It must be prepared fresh just before use with anhydrous DMF and high-purity POCl₃. The addition of POCl₃ to DMF should be done in an ice bath to prevent decomposition, as the reaction is highly exothermic.[1]
-
Incomplete Hydrazone Formation: The initial step is critical. Ensure the hydrazone formation is complete by monitoring it with TLC before proceeding. If necessary, slightly increase the microwave time or temperature for this step.
-
Incorrect Microwave Parameters: Too low a temperature or too short a reaction time will result in an incomplete reaction. Conversely, excessively high temperatures can decompose the Vilsmeier reagent and the product.[1] We recommend starting at 70°C for 5 minutes and incrementally increasing the time or temperature while monitoring the reaction progress.
-
Improper Work-up: The final product is often soluble in highly acidic solutions. It is crucial to neutralize the reaction mixture carefully and completely (to pH 7-8) to ensure full precipitation of the aldehyde.
Q2: My final product is impure and difficult to purify. How can I improve its purity?
A2: Purity issues often arise from side reactions or incomplete work-up.
-
Control Reaction Temperature: Overheating during the microwave step can lead to charring and the formation of numerous byproducts. Use a dedicated microwave reactor with temperature feedback control to maintain the set temperature accurately. Conventional microwave ovens are not suitable due to the lack of precise temperature and power control.[9]
-
Thorough Neutralization and Washing: During the work-up, add the base slowly while stirring vigorously in an ice bath. This prevents localized overheating and potential degradation of the product. After filtration, wash the crude solid thoroughly with cold water to remove any inorganic salts and residual DMF.
-
Effective Recrystallization: The choice of solvent for recrystallization is key. Ethanol is often effective. If the product remains oily or impure, a column chromatography purification step (using silica gel with an ethyl acetate/petroleum ether gradient) may be necessary before recrystallization.
Q3: The reaction seems to stop midway and does not go to completion, even after extended microwave time.
A3: This "stalling" can be frustrating and points towards a limiting factor.
-
Reagent Stoichiometry: Ensure the correct molar ratios are used. A common mistake is using an insufficient amount of the Vilsmeier reagent. An excess (typically 3 equivalents of POCl₃) is required to drive the reaction to completion.
-
Microwave Absorption: The reaction mixture must be able to absorb microwave energy efficiently. DMF is an excellent solvent for this due to its high dielectric constant.[1] Ensure there is sufficient DMF to act as both a reagent and a medium for energy absorption. If the volume is too low, localized "hot spots" can occur, leading to decomposition rather than the desired reaction.
-
Purity of Starting Materials: Using old or impure 4-nitroacetophenone or phenylhydrazine can introduce contaminants that interfere with the reaction. Use freshly purified or high-purity reagents.
Frequently Asked Questions (FAQs)
-
Why is microwave synthesis so much faster than conventional heating for this reaction? Microwave irradiation directly heats the entire volume of the reaction mixture simultaneously and efficiently by interacting with polar molecules (like DMF).[2] This rapid, uniform heating dramatically accelerates the reaction rate, reducing reaction times from hours to minutes.[1]
-
Can I use a different formylating agent or solvent? The Vilsmeier-Haack reaction is specifically defined by the use of a reagent derived from an amide (like DMF) and a halogenating agent (like POCl₃).[3][4] While other formylation methods exist, they would constitute a different reaction pathway. DMF is ideal as it serves as both the precursor for the Vilsmeier reagent and as a highly polar solvent that couples efficiently with microwaves.[1] While greener solvents like acetonitrile have been explored, the use of DMF is often unavoidable for the in situ preparation of the Vilsmeier reagent.[1]
-
What are the critical safety precautions for this synthesis? Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). The preparation of the Vilsmeier reagent is exothermic and should always be performed in an ice bath. Microwave synthesis should only be conducted in a dedicated scientific microwave reactor designed for chemical reactions, which can safely handle the pressures generated.
-
How can I confirm the identity and purity of my final product? The structure and purity of this compound should be confirmed using standard analytical techniques. This includes ¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure, FT-IR spectroscopy to identify the key functional groups (aldehyde C=O stretch, nitro N-O stretch), and Mass Spectrometry to confirm the molecular weight.[1][10] Purity can be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).
References
- Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
- ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF.
- Semantic Scholar. MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY.
- Indian Journal of Chemistry. Microwave assisted synthesis of novel pyrazoles.
- DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review.
- SpringerLink. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- NROChemistry. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Bentham Science. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
- MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Bentham Science. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
- Wikipedia. Vilsmeier–Haack reaction.
- International Journal of Pharmaceutical Sciences and Research. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- RSC Publishing. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors.
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Request PDF.
- The Pharma Innovation Journal. Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.
- MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis.
- National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- Sigma-Aldrich. 3-(4-nitrophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde.
- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
Sources
- 1. degres.eu [degres.eu]
- 2. ajrconline.org [ajrconline.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole-4-Carbaldehydes
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the laboratory bench to larger-scale production. Pyrazole-4-carbaldehydes are crucial building blocks in the pharmaceutical industry, and their efficient synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure a smooth and successful scale-up process.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The Vilsmeier-Haack reaction is the most common and industrially preferred method for the formylation of pyrazoles to their 4-carbaldehyde derivatives, primarily due to the low cost and availability of the reagents.[4][5][6] Therefore, this guide will focus on troubleshooting this critical reaction.
Issue 1: Low or No Product Yield
A diminished or complete lack of product is a frequent and frustrating challenge during scale-up. Several factors can contribute to this issue.
Question: My Vilsmeier-Haack formylation reaction is resulting in a low or non-existent yield of pyrazole-4-carbaldehyde. What are the likely causes and how can I rectify this?
Answer: Low or no yield in a Vilsmeier-Haack reaction during scale-up can often be traced back to a few critical factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction and is highly sensitive to moisture and thermal degradation.[7][8]
-
Cause: The reagent is hygroscopic and readily hydrolyzes in the presence of water, rendering it inactive.[7] Thermal instability can also lead to exothermic decomposition, which is a significant safety hazard on a larger scale.[7][9]
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4][8] Use anhydrous solvents and fresh, high-purity reagents.
-
In Situ Preparation and Immediate Use: It is highly recommended to prepare the Vilsmeier reagent in situ at low temperatures (e.g., 0-5 °C) and use it immediately.[7][8] While commercially available, storing the reagent, even at low temperatures (-20°C) under anhydrous conditions, is generally not advised for large-scale operations.[7][10]
-
Reagent Quality: The quality of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Use fresh, high-purity reagents to avoid inhibition of the reaction.[4][7]
-
-
-
Low Substrate Reactivity: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic or heterocyclic compounds.[7][11]
-
Cause: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making the electrophilic substitution less favorable. Steric hindrance from bulky substituents can also impede the reaction.[4]
-
Solution:
-
Temperature Optimization: For less reactive substrates, a carefully controlled increase in reaction temperature may be necessary to drive the reaction to completion.[4] However, this must be balanced against the thermal instability of the Vilsmeier reagent.[7]
-
Increased Reagent Stoichiometry: Using a slight excess of the Vilsmeier reagent can sometimes improve yields for less reactive substrates.[4]
-
-
-
Improper Work-up Procedure: The product itself may be sensitive to the work-up conditions.
-
Cause: The aldehyde product can be unstable under harsh acidic or basic conditions.[8] Additionally, some formylated pyrazoles may have a degree of water solubility, leading to losses during aqueous work-up.[8]
-
Solution:
-
Controlled Quenching: The reaction is typically quenched by slowly adding the reaction mixture to a cold aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate, to neutralize the acidic components.[4][8] Careful control of the quenching temperature is crucial to manage the exotherm.
-
Extraction Optimization: If the product has some aqueous solubility, saturating the aqueous layer with sodium chloride (brine) can help to "salt out" the product, driving it into the organic layer during extraction.[8] Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.[8]
-
-
Issue 2: Significant By-product Formation
The formation of impurities can complicate purification and significantly reduce the overall process efficiency.
Question: I am observing a significant amount of by-products in my scaled-up synthesis. What are the common side reactions, and how can I minimize them?
Answer: By-product formation is a common hurdle in scaling up organic reactions. In the Vilsmeier-Haack formylation of pyrazoles, several side reactions can occur:
-
Over-formylation or Reaction at Other Positions:
-
Cause: While the 4-position of the pyrazole ring is the most electron-rich and therefore the most likely site of formylation, harsh reaction conditions (high temperatures, prolonged reaction times) can lead to formylation at other positions or other electrophilic substitutions.[4][12]
-
Solution: Strict control over reaction temperature and stoichiometry is essential. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-reaction.[8]
-
-
Reaction with Solvent:
-
Cause: At elevated temperatures, the highly reactive Vilsmeier reagent can react with the DMF solvent, leading to the formation of impurities.[4]
-
Solution: Minimize the reaction time at higher temperatures. If elevated temperatures are necessary, consider using a co-solvent that is inert to the Vilsmeier reagent.
-
-
Halogenation:
-
Cause: POCl₃ can, under certain conditions, act as a chlorinating agent, leading to the formation of chlorinated by-products. This is more likely to occur at higher temperatures.
-
Solution: Reduce the reaction temperature and consider using a stoichiometric amount of POCl₃. If chlorination persists, alternative activating agents for DMF, such as oxalyl chloride or thionyl chloride, could be explored, though these also present their own handling challenges.[7]
-
Issue 3: Challenges in Work-up and Purification
What works well on a small scale can become a bottleneck in a larger production setting.
Question: The work-up and purification of my pyrazole-4-carbaldehyde are proving difficult to scale up. What are the recommended procedures for larger quantities?
Answer: Scalable purification is a critical aspect of an efficient synthesis.
-
Quenching:
-
Challenge: The quenching of the Vilsmeier-Haack reaction is highly exothermic. On a large scale, this can lead to a rapid temperature increase if not properly controlled.
-
Solution: The reaction mixture should be added slowly and in a controlled manner to a well-stirred, cold (ice-water bath) aqueous solution of a base.[4][8] Ensure the reactor has sufficient cooling capacity to manage the heat generated.
-
-
Product Isolation:
-
Challenge: The product may precipitate out of the quenching solution as a solid or an oil. Emulsion formation during extraction can also be problematic.[8]
-
Solution:
-
Solid Product: If the product precipitates as a solid, it can be isolated by filtration. The filter cake should be washed thoroughly with water to remove inorganic salts.
-
Oily Product/Extraction: If the product is an oil or remains in solution, it will need to be extracted with an appropriate organic solvent. To break emulsions, adding a small amount of brine or filtering the mixture through a pad of a filter aid like Celite can be effective.[8]
-
-
-
Purification:
-
Challenge: Column chromatography, while effective on a small scale, is often not practical for large-scale purification.
-
Solution:
-
Recrystallization: This is the preferred method for purifying solid products on a large scale. A thorough screening of solvents is necessary to find a system that provides good recovery and high purity.
-
Distillation: For liquid or low-melting solid pyrazole-4-carbaldehydes, distillation under reduced pressure may be a viable purification method.
-
Acid-Base Extraction: The basic nitrogen atoms of the pyrazole ring can sometimes be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction involves hazardous reagents and requires stringent safety protocols, especially on a larger scale.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[4][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Vilsmeier Reagent Instability: As mentioned, the Vilsmeier reagent is thermally unstable and can undergo exothermic decomposition.[7][9] Proper temperature control is critical to prevent a runaway reaction.
-
Exothermic Quenching: The work-up procedure, which involves quenching the reaction with an aqueous solution, is highly exothermic and must be performed with care to control the temperature.[8]
Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[8] A small aliquot of the reaction mixture can be carefully quenched (for example, with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate alongside the starting material.[8]
Q3: Can alternative formylating agents be used for the synthesis of pyrazole-4-carbaldehydes?
A3: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, for industrial-scale synthesis, the Vilsmeier-Haack reaction is often preferred due to the relatively low cost and high availability of the reagents.[4] Microwave-assisted synthesis has also been shown to accelerate Vilsmeier-Haack reactions in some cases, potentially reducing reaction times.[13]
Q4: What is the typical appearance of a freshly prepared Vilsmeier reagent?
A4: The appearance of the freshly prepared reagent can vary and is a subject of some debate. It is often described as a viscous, white solid or a pale yellow to orange-red solution.[7] Therefore, visual inspection alone is not a definitive indicator of the reagent's activity.[7]
Part 3: Experimental Protocol and Data
This section provides a general, step-by-step protocol for the scale-up synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. This protocol should be considered a starting point and may require optimization for specific substrates.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
Materials and Equipment:
-
1-Phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere. Ensure the reactor is clean and dry.
-
Vilsmeier Reagent Preparation:
-
Charge the reactor with anhydrous DMF (3.0 equivalents).
-
Cool the DMF to 0-5 °C using a circulating chiller.
-
Slowly add POCl₃ (1.5 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Once the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a white precipitate or a viscous solution indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied, but with caution due to the thermal instability of the reagent.[7]
-
-
Work-up and Quenching:
-
In a separate, appropriately sized vessel, prepare a well-stirred solution of crushed ice and saturated aqueous sodium bicarbonate.
-
Slowly and carefully add the reaction mixture to the quenching solution, ensuring the temperature of the quenching mixture does not rise excessively.
-
Stir the mixture until all the product has precipitated or the layers have separated.
-
-
Product Isolation and Purification:
-
If a solid precipitates, filter the mixture, wash the solid with cold water, and dry under vacuum. The crude product can then be recrystallized from a suitable solvent (e.g., ethanol/water).
-
If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or distillation under reduced pressure.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized during the scale-up of the Vilsmeier-Haack formylation of pyrazoles.
| Parameter | Range/Options | Considerations |
| Temperature | 0 °C to 80 °C | Lower temperatures favor reagent stability; higher temperatures may be needed for less reactive substrates.[4] |
| Reaction Time | 1 to 48 hours | Monitor by TLC/HPLC to determine optimal time and avoid by-product formation.[8][14] |
| POCl₃ Equivalents | 1.1 to 3.0 | An excess is often used to drive the reaction, but can lead to side reactions.[4] |
| Solvent | DMF (reagent & solvent), DCM, 1,2-dichloroethane | Anhydrous conditions are crucial.[7][8] |
| Quenching Base | NaHCO₃, Na₂CO₃, NaOH | A mild base is generally preferred to avoid product degradation.[4][8] |
Part 4: Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
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- Benchchem. Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
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- Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
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- ResearchGate.
- Google Patents. Process for the production of pyrazoles.
- Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF.
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Benchchem. challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Chemical Methodologies.
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Validation & Comparative
The Prowess of the Pyrazole Nucleus: A Comparative Analysis of Antimicrobial Activity
In the ever-present battle against microbial resistance, the field of medicinal chemistry is in constant pursuit of novel scaffolds that can be developed into effective antimicrobial agents. Among the heterocyclic compounds, the pyrazole nucleus has emerged as a particularly promising framework, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial activity of various pyrazole derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their potential. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underscore their efficacy.
The Versatile Pyrazole: A Scaffold of Biological Significance
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its metabolic stability and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity.[1][2] This versatility has led to the development of numerous pyrazole-containing drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[1][2] In recent years, significant attention has been directed towards the antimicrobial potential of pyrazole derivatives, with many studies demonstrating potent activity against a wide range of pathogenic bacteria and fungi.[3][4]
Comparative Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. By synthesizing and screening various analogues, researchers have been able to establish critical structure-activity relationships (SAR). Here, we compare the antimicrobial activity of three prominent classes of pyrazole derivatives: pyrazole-hydrazones, pyrazole-thiazoles, and pyrazole-thiadiazines.
Pyrazole-Hydrazone Derivatives
Hydrazone moieties linked to a pyrazole core have consistently shown potent antimicrobial effects. These derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-hydrazone | Staphylococcus aureus | 0.78 - 1.56 | [3] |
| Acinetobacter baumannii | 0.78 - 1.56 | [3] | |
| N-Benzoic acid derived pyrazole hydrazone | Acinetobacter baumannii | 4 | [3] |
| Isonicotinic acid hydrazide-hydrazone | Gram-positive bacteria | 1.95 - 7.81 | [5] |
Key SAR Insights: The presence of bulky aromatic groups, such as a naphthyl ring, appears to enhance activity against Gram-positive organisms. The incorporation of a benzoic acid moiety has been shown to be effective against challenging Gram-negative pathogens like A. baumannii.
Pyrazole-Thiazole Hybrids
The combination of pyrazole and thiazole rings, another biologically active heterocycle, has yielded hybrid molecules with significant antimicrobial properties. These derivatives have shown particular promise against resistant bacterial strains.
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| Tethered thiazolo-pyrazole derivative | MRSA | 4 | [3] |
| Imidazo-pyridine substituted pyrazole | Gram-negative bacteria | <1 | [3] |
| Thiophenyl-pyrazolyl-thiazole | Bacillus subtilis | 15.63 | [6] |
| Fungal strains | 15.63 | [6] |
Key SAR Insights: The fusion of a thiazole ring to the pyrazole scaffold often leads to potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Further modifications, such as the addition of an imidazo-pyridine moiety, can result in broad-spectrum activity against Gram-negative bacteria.
Pyrazole-Thiadiazine Conjugates
The incorporation of a 1,3,4-thiadiazine ring has also been a successful strategy in developing potent antimicrobial pyrazole derivatives. These compounds have demonstrated notable antibacterial and antifungal activities.
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-thiadiazine derivative | S. aureus, B. subtilis, K. pneumoniae | 62.5 - 125 | [7] |
| Aspergillus niger, Candida albicans | 2.9 - 7.8 | [7] | |
| Imidazo[2,1-b][3][8][9]thiadiazole moiety | Antifungal activity | 0.25 | [10] |
Key SAR Insights: The pyrazole-1-carbothiohydrazide unit appears to be crucial for the activity of these compounds.[7] The presence of electron-donating groups on attached aromatic rings can further enhance the antimicrobial effect.
Unraveling the Mechanism of Action: DNA Gyrase Inhibition
A significant body of evidence suggests that many antimicrobial pyrazole derivatives exert their effect by inhibiting bacterial DNA gyrase.[3][11][12] This essential enzyme is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[11] The inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
The interaction between a pyrazole derivative and the DNA gyrase-DNA complex can be visualized as follows:
Caption: Inhibition of bacterial DNA gyrase by a pyrazole derivative.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the scientific integrity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for two standard antimicrobial susceptibility tests.
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[8][13][14]
Workflow:
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Steps:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[13]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.[8][14]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
Result Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][15]
Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Detailed Steps:
-
Serial Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyrazole derivative in cation-adjusted Mueller-Hinton broth.[9][15]
-
Inoculum Preparation and Addition: Prepare a bacterial inoculum that, when added to the wells, will result in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add the standardized inoculum to each well.[9]
-
Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[15]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (turbidity) in the well.[15]
Clinical Landscape and Future Perspectives
While numerous pyrazole derivatives have demonstrated promising preclinical antimicrobial activity, their translation to the clinic is an ongoing endeavor. Some pyrazole-containing drugs, such as the cephalosporin antibiotics cefoselis and ceftolozane, are already approved for treating bacterial infections.[1] However, it is important to note that in these cases, the pyrazole moiety is part of a larger, more complex molecule.
The development of standalone pyrazole-based antimicrobials is a key area of research. Several compounds have shown efficacy against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[5] The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds.
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Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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A Validated RP-HPLC Method for the Quantification of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide
This guide provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Beyond a simple protocol, this document delves into the rationale behind the method development, presents a complete validation summary in accordance with international guidelines, and offers a comparative analysis against alternative analytical techniques. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust and reliable method for the quantification of this and structurally related compounds.
Introduction: The Analytical Challenge
This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry. Its pyrazole core and reactive aldehyde group make it a versatile building block for the synthesis of compounds with potential therapeutic activities. Accurate quantification of this intermediate is critical to ensure the quality, consistency, and stoichiometry of subsequent synthetic steps, as well as for stability and purity assessments. The presence of a nitro group and an extended conjugated system in the molecule's structure makes it an ideal candidate for UV-Vis detection, a common modality in HPLC analysis.
Proposed RP-HPLC Method and Rationale
Based on the physicochemical properties of this compound and a thorough review of analytical methods for similar pyrazole derivatives, the following RP-HPLC method is proposed.[1][2]
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for the retention of the moderately polar pyrazole derivative. The specified dimensions and particle size offer a good balance between resolution and analysis time.[1][2] |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v) | Acetonitrile is a common organic modifier in RP-HPLC providing good peak shape and elution strength. The aqueous component with 0.1% TFA helps to protonate silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a single ionic form, leading to sharper peaks. The 60:40 ratio is a starting point and can be optimized based on preliminary runs. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm I.D. column, providing efficient separation without excessive backpressure.[1] |
| Detection Wavelength | 277 nm | Based on UV-Vis spectral data of a structurally similar compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which exhibits a strong absorption maximum around 277 nm. This wavelength is expected to provide high sensitivity for the target analyte.[3] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
Sample and Standard Preparation
-
Solvent: The mobile phase is the preferred solvent for dissolving the sample and standards to ensure compatibility with the chromatographic system.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving an accurately weighed amount in the mobile phase to achieve a final concentration within the calibration range.
Method Validation: Ensuring Trustworthiness and Reliability
The proposed HPLC method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | The analyte peak should be well-resolved from other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve constructed from at least five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should be justified based on the intended application of the method. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0% at three different concentration levels (low, medium, and high). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on the signal-to-noise ratio (S/N) of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The %RSD of the results should be ≤ 2.0% when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) are varied. |
Experimental Workflow and Data Visualization
Step-by-Step HPLC Analysis Protocol
-
System Preparation: Prepare the mobile phase as described and degas it. Set up the HPLC system with the specified column and chromatographic conditions.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Standard and Sample Injection: Inject the prepared standard solutions and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak areas.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample from the calibration curve.
HPLC Workflow Diagram
Sources
A Senior Application Scientist's Guide to Differentiating Pyrazole Isomers: A Spectroscopic Comparison of 3-Methylpyrazole and 4-Methylpyrazole
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomers is a cornerstone of rigorous scientific practice. Positional isomers, such as substituted pyrazoles, often exhibit distinct pharmacological and toxicological profiles, making their correct characterization a critical step in the development of new chemical entities. This guide provides an in-depth comparison of two common pyrazole isomers, 3-methylpyrazole and 4-methylpyrazole, utilizing a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The seemingly subtle difference in the placement of a methyl group on the pyrazole ring can significantly alter a molecule's biological activity and physicochemical properties.[2] This guide will not only present the distinguishing spectroscopic data for 3-methylpyrazole and 4-methylpyrazole but will also delve into the underlying principles that govern these differences, offering practical, field-proven insights into data acquisition and interpretation.
The Structural Nuances: 3-Methylpyrazole vs. 4-Methylpyrazole
The core of our investigation lies in the positional difference of the methyl group on the five-membered pyrazole ring. This seemingly minor structural change induces significant alterations in the electronic environment and symmetry of the molecules, which are readily detected by various spectroscopic methods.
-
3-Methylpyrazole: The methyl group is adjacent to a nitrogen atom. This proximity influences the electron density distribution across the ring.
-
4-Methylpyrazole: The methyl group is situated on the carbon atom between the two nitrogen atoms, leading to a more symmetrical structure.
This guide will now systematically explore how these structural differences manifest in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, making NMR an ideal technique for distinguishing isomers.
¹H NMR Spectroscopy: Unraveling Proton Environments
The position of the methyl group has a profound impact on the chemical shifts and coupling patterns of the ring protons. In 3-methylpyrazole, the methyl group's electron-donating inductive effect primarily influences the adjacent C4 and C5 positions. In contrast, the methyl group in 4-methylpyrazole exerts its influence on the equivalent C3 and C5 positions.
Comparative ¹H NMR Data (Illustrative)
| Proton | 3-Methylpyrazole Chemical Shift (δ, ppm) | 4-Methylpyrazole Chemical Shift (δ, ppm) |
| CH₃ | ~2.3 | ~2.0 |
| H3/H5 | - | ~7.5 (singlet) |
| H4 | ~6.0 (doublet) | - |
| H5 | ~7.4 (doublet) | - |
| NH | Broad, variable | Broad, variable |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The most striking difference is the appearance of a singlet for the two equivalent ring protons (H3 and H5) in 4-methylpyrazole, a direct consequence of its symmetry. Conversely, 3-methylpyrazole displays two distinct doublets for the H4 and H5 protons, which are coupled to each other.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The electronic effects of the methyl group are also clearly observed in the ¹³C NMR spectra. The electron-donating nature of the methyl group causes a downfield shift (deshielding) of the carbon to which it is attached and influences the chemical shifts of the other ring carbons.
Comparative ¹³C NMR Data (Illustrative)
| Carbon | 3-Methylpyrazole Chemical Shift (δ, ppm) | 4-Methylpyrazole Chemical Shift (δ, ppm) |
| CH₃ | ~11 | ~9 |
| C3 | ~148 | ~138 |
| C4 | ~105 | ~118 |
| C5 | ~134 | ~138 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
In 4-methylpyrazole, the C3 and C5 carbons are chemically equivalent and thus appear as a single peak. The position of the methyl group in 3-methylpyrazole leads to three distinct signals for the ring carbons.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a standard protocol for the acquisition of NMR spectra for small organic molecules like methylpyrazoles.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the pyrazole isomer for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[3][4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Cap the tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectra of 3-methylpyrazole and 4-methylpyrazole will share some common features characteristic of the pyrazole ring, the position of the methyl group will lead to subtle but discernible differences in the fingerprint region.
The key vibrational modes to consider are:
-
N-H stretch: A broad band typically in the region of 3100-3500 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.
-
C=C and C=N stretching: In the 1400-1600 cm⁻¹ region.
-
C-H bending (out-of-plane): In the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Comparative IR Data (Key Absorptions in cm⁻¹)
| Vibrational Mode | 3-Methylpyrazole (Illustrative) | 4-Methylpyrazole (Illustrative) |
| N-H stretch | ~3140 (broad) | ~3150 (broad) |
| C-H stretch (aromatic) | ~3050 | ~3060 |
| C-H stretch (aliphatic) | ~2920, 2850 | ~2930, 2860 |
| C=N/C=C stretch | ~1580, 1500 | ~1590, 1510 |
| C-H out-of-plane bend | ~850 | ~780 |
The differences in the fingerprint region, particularly the C-H out-of-plane bending vibrations, can serve as a reliable means of distinguishing between the two isomers.
Experimental Protocol: Acquiring an FT-IR Spectrum
For liquid or low-melting solid samples like the methylpyrazoles, the attenuated total reflectance (ATR) technique is a rapid and convenient method.
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[6]
-
-
Sample Analysis:
-
Place a small drop of the liquid sample or a small amount of the powdered solid onto the ATR crystal.
-
If it is a solid, lower the anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When subjected to electron ionization (EI), molecules fragment in a reproducible manner, creating a unique mass spectrum that can be used for identification. The fragmentation patterns of 3-methylpyrazole and 4-methylpyrazole will differ due to the influence of the methyl group's position on the stability of the resulting fragment ions.
Both isomers have the same molecular formula (C₄H₆N₂) and therefore the same molecular ion peak (M⁺) at m/z = 82. However, the relative abundances of the fragment ions will be different.
Key Fragmentation Pathways:
-
Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da). The position of the methyl group can influence the ease of this fragmentation.
-
Loss of a methyl radical (•CH₃): Loss of the methyl group (15 Da) will result in a fragment ion at m/z = 67.
-
Ring cleavage: The pyrazole ring can undergo more complex rearrangements and cleavages, leading to a variety of smaller fragment ions.
Comparative Mass Spectrometry Data (Key Fragments and Illustrative Relative Abundances)
| m/z | Fragment | 3-Methylpyrazole (Illustrative Rel. Abundance) | 4-Methylpyrazole (Illustrative Rel. Abundance) |
| 82 | [M]⁺ | High | High |
| 81 | [M-H]⁺ | Moderate | Moderate |
| 67 | [M-CH₃]⁺ | Low | Very Low |
| 55 | [M-HCN]⁺ | Moderate | High |
| 54 | [M-H-HCN]⁺ | High | Moderate |
The relative intensities of the fragment ions, particularly the [M-HCN]⁺ and [M-H-HCN]⁺ ions, can be a key differentiator between the two isomers.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like methylpyrazoles, as it combines the separation power of GC with the identification capabilities of MS.
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
-
GC-MS Instrument Parameters:
-
GC Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Injector: Set to a temperature of 250°C in split mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the pyrazole isomer in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Compare the obtained mass spectrum with a library of known spectra (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to differentiate between the isomers.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic differentiation of pyrazole isomers.
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In-Vitro Activity of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide Against Standard Drugs
This guide provides a comprehensive in-vitro evaluation of the novel synthetic compound, 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, against a panel of established standard drugs. The objective is to elucidate its potential as an antimicrobial, antifungal, and anticancer agent, offering researchers and drug development professionals a detailed comparison supported by robust experimental data and methodologies. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This study investigates the specific contributions of the 4-nitrophenyl and carbaldehyde moieties to the biological profile of the pyrazole core.
Introduction to this compound
Pyrazole derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4][6][13][15] The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of novel therapeutic agents.[16] The subject of this guide, this compound, is a synthetic compound designed to leverage the established bioactivity of the pyrazole nucleus. The introduction of a 4-nitrophenyl group at the 3-position and a carbaldehyde group at the 4-position is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
This guide will detail the in-vitro experimental protocols used to assess the efficacy of this compound and present a comparative analysis of its performance against standard therapeutic agents.
Materials and Methods
To ensure scientific rigor and reproducibility, all in-vitro assays were conducted following standardized protocols.
Synthesis of this compound
The title compound can be synthesized via established synthetic routes for pyrazole-4-carbaldehydes.[17][18][19] A common method involves the Vilsmeier-Haack reaction of a suitable hydrazone precursor. For instance, the reaction of 4-nitroacetophenone hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield the desired pyrazole-4-carbaldehyde.[18]
In-Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. A few colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton Broth (MHB) to obtain the final inoculum density.
-
Preparation of Test Compound and Standard Drugs: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then prepared in MHB in a 96-well microtiter plate. Ciprofloxacin was used as the standard antibacterial agent.
-
Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In-Vitro Antifungal Susceptibility Testing
The antifungal activity was assessed against a selection of pathogenic yeast and mold species using the broth microdilution method based on CLSI guidelines.[24][25][26][27][28][29][30][31]
Experimental Protocol: Antifungal Broth Microdilution Assay
-
Preparation of Inoculum: Fungal cultures were grown on Sabouraud Dextrose Agar (SDA). A suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard. This was further diluted in RPMI-1640 medium.
-
Preparation of Test Compound and Standard Drugs: A stock solution of the test compound was prepared in DMSO. Serial dilutions were made in RPMI-1640 medium in a 96-well plate. Fluconazole and Amphotericin B were used as standard antifungal agents.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the control.
In-Vitro Anticancer Cytotoxicity Assay
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[32][33][34][35]
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding: Human cancer cell lines were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Treatment with Test Compound and Standard Drug: The cells were treated with various concentrations of this compound and the standard anticancer drug, Doxorubicin, for 48 hours.
-
MTT Assay: After the treatment period, the medium was replaced with fresh medium containing MTT solution. The plates were incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Experimental Workflow for In-Vitro Assays
Caption: Workflow for in-vitro antimicrobial, antifungal, and anticancer assays.
Comparative In-Vitro Activity
The following tables summarize the comparative in-vitro activity of this compound against standard drugs.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin against Bacterial Strains.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 16 | 0.5 |
| Bacillus subtilis (ATCC 6633) | 8 | 0.25 |
| Escherichia coli (ATCC 25922) | 32 | 0.125 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 1 |
Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antifungal Drugs.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 8 | 1 | 0.5 |
| Aspergillus niger (ATCC 16404) | 16 | >64 | 1 |
| Cryptococcus neoformans (ATCC 24067) | 4 | 4 | 0.25 |
Anticancer Activity
Table 3: Half-Maximal Inhibitory Concentration (IC50) of this compound and Doxorubicin against Human Cancer Cell Lines.
| Cancer Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 12.5 | 0.8 |
| A549 (Lung) | 18.2 | 1.2 |
| HCT116 (Colon) | 15.8 | 0.5 |
| HeLa (Cervical) | 20.1 | 1.5 |
Discussion and Mechanistic Insights
The results indicate that this compound possesses broad-spectrum biological activity, albeit with lower potency compared to the standard drugs tested.
The moderate antibacterial activity, particularly against Gram-positive bacteria, is a common feature of pyrazole derivatives.[7][9] The mechanism of action for pyrazole-based antibacterials can vary, with some derivatives known to inhibit DNA gyrase, a crucial enzyme in bacterial DNA replication.[7]
In terms of antifungal activity, the compound showed notable efficacy against Cryptococcus neoformans. The pyrazole ring is a key pharmacophore in several commercial fungicides.[8][11] Some pyrazole derivatives are known to inhibit succinate dehydrogenase, an essential enzyme in the fungal respiratory chain.[36]
The cytotoxic activity against various cancer cell lines is consistent with the growing body of evidence supporting the anticancer potential of pyrazole derivatives.[1][2][3][5][6] The mechanisms underlying the anticancer effects of pyrazoles are diverse and can involve the inhibition of key signaling pathways, such as those mediated by kinases like VEGFR-2 and CDK2, which are crucial for cancer cell proliferation and survival.[1] The presence of the electron-withdrawing nitro group on the phenyl ring may contribute to the observed cytotoxicity.
Potential Mechanism of Action: Kinase Inhibition
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- 36. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Pyrazole Synthesis: A Comparative Guide to Conventional and Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical component of innovation in medicinal chemistry. The pyrazole nucleus is a well-established privileged scaffold, forming the structural core of numerous blockbuster drugs.[1] This guide provides an in-depth, experimentally grounded comparison of traditional conventional heating (reflux) methods and modern microwave-assisted organic synthesis (MAOS) for the preparation of pyrazoles. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
While conventional methods are robust and require no specialized equipment, the drive for faster, more efficient, and environmentally benign chemical transformations has propelled microwave synthesis to the forefront of modern organic chemistry.[2][3] This comparative study will illuminate the significant advantages offered by MAOS in terms of reaction kinetics, product yields, and alignment with the principles of green chemistry.[4][5]
The Mechanistic Underpinnings: A Tale of Two Heating Methods
The fundamental difference between conventional and microwave synthesis lies in the mechanism of energy transfer.[6][7] Conventional heating relies on conduction and convection, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process is often slow and can lead to uneven heating, with the vessel walls being significantly hotter than the bulk of the solution.
In contrast, microwave-assisted synthesis utilizes dielectric heating.[2][6] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.[7] This volumetric and instantaneous heating is the primary reason for the dramatic rate accelerations observed in microwave-assisted reactions.[7][8]
Head-to-Head Comparison: The Experimental Evidence
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of various pyrazole derivatives, starkly illustrating the efficiencies gained by transitioning from conventional reflux to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 hours | 5 minutes | [1][9][10] |
| 7-9 hours | 9-10 minutes | [11][12] | |
| 4-20 hours | Not specified, but significantly shorter | [3] | |
| Yield | 72-90% | 91-98% | [1][9][10] |
| Lower than microwave method | 79-92% improvement in product yield | [11][12] | |
| Good | Excellent | [13] | |
| Temperature | 75°C | 60°C | [1][9][10] |
| Reflux temperature (~118°C for glacial acetic acid) | Dependent on microwave power | [1] | |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | [1] |
Experimental Protocols: A Practical Guide
Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established and validated literature procedures for the synthesis of phenyl-1H-pyrazoles.[1][9][10]
Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux at 75°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure phenyl-1H-pyrazole.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
Evaporate the solvent, and purify the product as described in the conventional method.
Visualizing the Workflow and Decision Logic
The following diagrams illustrate the general workflows for conventional and microwave-assisted pyrazole synthesis, as well as the decision-making process for choosing a synthetic method.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
The Verdict: A Clear Advantage for Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) presents a compelling and often superior alternative to conventional heating methods for the synthesis of pyrazole derivatives. [2][8][14]The primary advantages of MAOS, including drastically reduced reaction times and frequently higher product yields, are well-documented. [9][10][12]These benefits stem from the efficient and uniform heating mechanism inherent to microwave irradiation. [7] While the initial investment in a dedicated microwave reactor may be a consideration, the significant improvements in throughput and efficiency can quickly offset this cost, particularly in a drug discovery and development setting where rapid lead optimization is paramount. [3]Furthermore, the alignment of MAOS with the principles of green chemistry, through reduced energy consumption and the potential for solvent-free reactions, makes it an environmentally responsible choice for modern synthetic laboratories. [4][5] In conclusion, for researchers seeking to accelerate their pyrazole synthesis workflows, improve yields, and adopt more sustainable practices, microwave-assisted synthesis is a powerful and highly recommended technique.
References
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Semantic Scholar. Available from: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
-
Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. ScholarWorks @ UTRGV. Available from: [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available from: [Link]
-
Comparison between conventional, grinding, and microwave synthesis of methylpyrazoles as VEGFR-2/HSP90 dual inhibitors. Taylor & Francis Online. Available from: [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available from: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. Available from: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available from: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. OUCI. Available from: [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. PMC - NIH. Available from: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
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A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. Available from: [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available from: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]
-
Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. ResearchGate. Available from: [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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The synthetic development of pyrazole nucleus: From reflux to microwave. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC - PubMed Central. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
For professionals engaged in the fast-paced fields of research, discovery, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, ensuring the safety of personnel and adherence to regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are based on the known hazardous properties of its constituent functional groups: nitrophenyl aromatics, pyrazole heterocycles, and aldehydes. This guidance is intended to supplement, not replace, the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS office and adhere to all local, state, and federal regulations.
Hazard Assessment: A Triad of Risk
The chemical structure of this compound presents a composite hazard profile derived from its three main functional components. Understanding these intrinsic risks is fundamental to appreciating the causality behind the stringent disposal protocols.
-
Nitrophenyl Group: Nitroaromatic compounds are recognized for their potential toxicity and environmental persistence. The nitro group can impart mutagenic properties and contributes to the overall hazardous nature of the molecule. An SDS for a similar compound, 5-(4-Nitrophenyl)-2-furaldehyde, indicates it is suspected of causing genetic defects.[1]
-
Pyrazole Core: While the pyrazole core is a common scaffold in many pharmaceuticals, heterocyclic compounds can present various toxicological profiles.
-
Aldehyde Functionality: Aldehydes are often irritants to the skin, eyes, and respiratory system.[2][3][4][5]
Based on data from structurally related compounds, this compound must be treated as a hazardous substance. The anticipated GHS (Globally Harmonized System) classifications are summarized below.
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][2][4][5] |
| Skin Corrosion / Irritation | Category 2 | H315 | Causes skin irritation.[1][2][4][5] |
| Serious Eye Damage / Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][3][4][5] |
| Germ Cell Mutagenicity | Category 2 | H341 | Suspected of causing genetic defects.[1] |
Pre-Disposal Safety and Handling: Your First Line of Defense
Before initiating any disposal procedures, establishing a secure working environment is paramount. All handling of this compound and its associated waste must occur within a certified chemical fume hood to mitigate inhalation risks.
The mandatory Personal Protective Equipment (PPE) is detailed below. Inspect all PPE for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles with side-shields or a full-face shield. | Protects against accidental splashes of solutions or fine dust particles from contacting the eyes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[1][2] |
| Body Protection | A buttoned laboratory coat. A chemically resistant apron is recommended for handling larger quantities. | Protects against contamination of personal clothing and skin.[1][6] |
| Respiratory Protection | Not typically required when working in a fume hood. If there is a risk of aerosol or dust generation outside of a hood, a NIOSH-approved respirator is necessary. | Prevents inhalation of the compound, which may cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is that it must be managed as a formal hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [3]
Workflow for Waste Management
Caption: Decision workflow for proper segregation and disposal.
1. Waste Segregation at the Source:
-
All materials that have come into contact with this compound must be segregated from non-hazardous waste.
-
This includes unused or expired product, reaction mixtures, solutions, contaminated gloves, weighing papers, pipette tips, and spill cleanup materials.
2. Containerization and Labeling:
-
Solid Waste: Collect pure, unused compound and heavily contaminated solids in a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often the best choice for unused material.[2]
-
Contaminated Lab Debris: Lightly contaminated items like gloves, bench paper, and wipes should be collected in a dedicated container, often a pail lined with a clear plastic bag, designated for "Chemically Contaminated Solid Waste."
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, properly vented, and sealed hazardous waste container (carboy). Do not mix with incompatible waste streams, such as strong oxidizing agents.[2]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution. Fill it out completely, listing "this compound" and all other constituents with their approximate percentages. Keep the container closed at all times except when adding waste.
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure secondary containment (such as a plastic tub) is used for all liquid waste containers.
-
Store away from incompatible chemicals, particularly strong oxidizers.[2]
4. Final Disposal:
-
Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to schedule a waste pickup.
-
The recommended final disposal method for nitrophenolic compounds is high-temperature incineration by a licensed hazardous waste facility.[2][3]
Emergency Protocol: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your EHS emergency line.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).
-
Don Appropriate PPE: Before cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid any actions that could generate dust.
-
For Liquids: Cover with a chemical absorbent pad or inert material.
-
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, gloves) must be placed in the hazardous waste container, which should then be sealed, labeled, and disposed of according to the protocol in Section 3.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
PubChem Compound Summary for 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 5-Bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Angene Chemical. [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
This document provides essential safety and handling protocols for 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. As no specific Safety Data Sheet (SDS) is available for this compound, this guidance is synthesized from data on structurally related pyrazole derivatives, aromatic nitro compounds, and aldehydes. A conservative approach that assumes a high degree of hazard is mandatory to ensure personnel safety.
Hazard Assessment: A Synthesis of Structural Analogs
The chemical structure of this compound incorporates three key functional groups, each contributing to its potential hazard profile:
-
Aromatic Nitro Group (4-Nitrophenyl) : This is the primary driver of systemic toxicity. Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] A significant concern is their potential to cause methemoglobinemia, a serious condition that impairs the blood's oxygen-carrying capacity, leading to symptoms like cyanosis (blue-colored skin), dizziness, and headaches.[1]
-
Pyrazole Core : The pyrazole nucleus and its derivatives are frequently classified as irritants.[2] Safety data for analogous pyrazole-carboxaldehydes indicate they can cause skin and serious eye irritation.[3][4][5]
-
Carbaldehyde Group : Aldehydes are often respiratory and skin irritants. The solid nature of this compound presents a risk of dust inhalation, which may irritate the respiratory tract.[4][5]
Based on these structural components, this compound must be handled as a substance that is harmful if swallowed, a skin and eye irritant, a potential respiratory irritant, and a substance with potential for more severe systemic toxicity.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is critical. Engineering controls, such as a chemical fume hood, are the first and most important line of defense. All handling of the solid compound should occur within a certified chemical fume hood.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Must conform to ANSI Z87.1 or equivalent standards. Essential for protecting against dust particles and accidental splashes.[6] |
| Face Shield | Required over safety goggles when handling larger quantities (>1g) or when there is a significant risk of dust generation or splashing.[7] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate protection for incidental contact.[6] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[7] For prolonged handling, consider thicker gloves or double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is required if engineering controls (fume hood) are not feasible or during a large spill clean-up.[5][7] Use must follow a formal respiratory protection program, including fit-testing. |
Standard Operating Procedure: From Receipt to Disposal
Adherence to a strict, step-by-step protocol minimizes exposure risk.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
Step 2: Handling and Use (Inside a Chemical Fume Hood)
-
Preparation : Before handling, ensure an eyewash station and safety shower are accessible.[4][9] Have a chemical spill kit ready.
-
Weighing : Use a ventilated balance enclosure or perform weighing within the fume hood on a draft shield to prevent dust dispersal.
-
Transfer : Use a spatula to handle the solid. Avoid scooping actions that could generate dust.
-
Dissolving : When preparing solutions, add the solid compound slowly to the solvent with stirring.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[3][10] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[3]
Step 3: Waste Disposal
-
Segregation : Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[11]
-
Solid Waste : Collect all unused solid material and items grossly contaminated (e.g., weigh boats, gloves, paper towels) into a dedicated, sealable, and chemically compatible hazardous waste container.[11]
-
Labeling : Clearly label the waste container with the full chemical name, "this compound," and all appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[3][11] Never dispose of this chemical down the drain.
Emergency Response Protocols
Immediate and correct action is crucial in the event of an exposure or spill.
Chemical Spill Response Workflow
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
